2-Ethenylfuran

Catalog No.
S578876
CAS No.
1487-18-9
M.F
C6H6O
M. Wt
94.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethenylfuran

CAS Number

1487-18-9

Product Name

2-Ethenylfuran

IUPAC Name

2-ethenylfuran

Molecular Formula

C6H6O

Molecular Weight

94.11 g/mol

InChI

InChI=1S/C6H6O/c1-2-6-4-3-5-7-6/h2-5H,1H2

InChI Key

QQBUHYQVKJQAOB-UHFFFAOYSA-N

SMILES

C=CC1=CC=CO1

Synonyms

2-vinylfuran, vinylfuran

Canonical SMILES

C=CC1=CC=CO1

The exact mass of the compound Furan, 2-ethenyl- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthetic Applications and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

2-Vinylfuran serves as a key diene component in Diels-Alder cycloaddition reactions, a powerful method for constructing complex ring systems found in many biologically active compounds.

Tandem Ugi/Intramolecular Diels-Alder Reaction A 2025 study detailed a one-pot protocol to synthesize furo[2,3-f]isoindole derivatives, showcasing high stereoselectivity and excellent yields [1].

  • Experimental Protocol [1]:
    • Reaction Setup: Combine (E)-3-(furan-2-yl)acrylaldehyde, maleic acid monoanilide, an amine, and an isonitrile.
    • Conditions: The Ugi multi-component reaction occurs first, forming a linear adduct.
    • Cyclization: The adduct spontaneously undergoes an intramolecular Diels-Alder vinylarene (IMDAV) reaction without isolation.
    • Outcome: The process yields a single pair of enantiomers of the 4,4a,5,6,7,7a-hexahydro-3aH-furo[2,3-f]isoindole core.

This workflow illustrates the efficient, domino-like process for creating complex molecular architectures.

Start Start: Reaction Setup Ugi Ugi Multi-component Reaction Start->Ugi One-pot conditions Cycloaddition Intramolecular Diels-Alder (IMDAV) Ugi->Cycloaddition Linear adduct formed End End: Furoisoindole Core Cycloaddition->End Spontaneous cyclization

Synthesis of 5-Hydroxymethyl-2-vinylfuran An efficient two-step synthesis from furfuryl acetate provides 5-hydroxymethyl-2-vinylfuran [2].

  • Experimental Protocol [2]:
    • Vilsmeier-Haack Formylation: Furfuryl acetate reacts with N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl3) to yield 5-formylfurfuryl acetate.
    • Wittig Olefination: The resulting aldehyde is immediately treated with methyltriphenylphosphonium bromide and a strong base (sodium hydride) to introduce the vinyl group, producing 5-acetoxymethyl-2-vinylfuran.
    • Hydrolysis: The acetate group is removed by stirring the product with a 1M sodium hydroxide (NaOH) solution at 0°C for 10 hours, yielding the final product, 5-hydroxymethyl-2-vinylfuran.

Biological Activity and Mechanism

Derivatives of 2-vinylfuran exhibit significant antimicrobial properties. The biological activity primarily stems from the compound's ability to react with crucial cellular thiols [3] [4] [5].

  • Mechanism of Action: The electrophilic exocyclic double bond is the key reaction center, making it susceptible to attack by nucleophilic thiol groups (e.g., in cysteine residues of enzymes) [3] [4]. This reaction inhibits key processes in energy metabolism, particularly glycolysis [3] [4].
  • Structure-Activity Relationship (SAR): The inhibitory activity is determined by the compound's chemical reactivity (with thiols) and its lipophilicity, which affects cellular uptake [3] [4]. A nitro group on the furan ring can enhance activity but is not essential [3].

The diagram below summarizes the antimicrobial mechanism and key structure-activity relationships.

Structure 2-Vinylfuran Structure Mech Mechanism: Electrophilic Double Bond Structure->Mech Reaction center Target Targets: Thiol Groups in Enzymes Mech->Target Nucleophilic attack Effect Biological Effect: Inhibits Glycolysis Target->Effect Enzyme inactivation SAR1 SAR Factor 1: Chemical Reactivity SAR1->Effect SAR2 SAR Factor 2: Lipophilicity SAR2->Effect

The table below summarizes the key experimental findings for 2-vinylfuran derivatives.

Biological Activity Test Organisms/Models Key Findings & Mechanism
Antimicrobial Saccharomyces cerevisiae, Candida albicans [3] [4] Inhibits glycolysis; reactivity with thiol groups is central to mode of action [3] [4].
Antibacterial Escherichia coli [5] Bacteriostatic at 16 μg/mL, bactericidal at 32 μg/mL; activity is reduced by cysteine but conversion products prolong effect [5].

Safety and Handling Considerations

Available data suggests 2-vinylfuran requires careful handling.

  • Physical Hazards: It is a flammable liquid with a flash point of approximately 5.5 °C (42 °F) [6].
  • Health Hazards: While a full GHS classification is not available, its high reactivity with biological thiols suggests potential toxicity [3] [6].
  • Stability: The compound may be unstable in aqueous media and reacts readily with thiols, which should be considered when planning experiments [5].

2-Vinylfuran is a valuable synthetic building block with demonstrated biological activity. Its core structure enables diverse chemical transformations and a defined mechanism of action, making it a compound of significant interest for drug discovery and organic synthesis.

References

2-Ethenylfuran natural occurrence in food

Author: Smolecule Technical Support Team. Date: February 2026

Known Occurrence and Analytical Methods

Available data indicates that 2-Ethenylfuran (2-Vinylfuran) is found in roasted coffee [1]. Analytical methods for furan and its derivatives are well-established, and this compound is included as a target analyte in these robust procedures [2] [3].

The table below summarizes the key aspects of these analytical techniques:

Aspect Description
General Technique Headspace (HS) sampling coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or GC-MS/MS [2] [3] [4].
Specific Extraction Solid-Phase Microextraction (SPME) or SPME Arrow, often with a Carboxen/PDMS fiber [2] [3].
Sample Preparation Use of saturated NaCl solution; sample incubation at 35-60°C [3] [4].
GC Column Mid-polarity columns like Rxi-624Sil MS [2] or HP-5MS [3].
Detection Mode Selected Ion Monitoring (SIM) [2] or Multiple Reaction Monitoring (MRM) for higher specificity [3].

Detailed Experimental Protocol

For a reliable method to analyze this compound in food, you can adapt the following protocol based on recent research.

1. Sample Preparation

  • Weigh 1-5 g of homogenized food sample into a headspace vial [3] [4].
  • Add 5-9 mL of a saturated NaCl solution. This salting-out effect improves the release of volatile compounds into the headspace [3] [4].
  • Internal Standards: Fortify the sample with deuterated internal standards (e.g., furan-d4) for accurate quantification [2] [4].

2. HS-SPME Arrow Extraction

  • Use a SPME Arrow with a Carboxen/Polydimethylsiloxane (CAR/PDMS) coating. The SPME Arrow provides a larger adsorption area and better robustness compared to traditional SPME fibers, leading to higher sensitivity [2] [3].
  • Incubate the sample at 35°C for 15 minutes with agitation [3].
  • Adsorb the analytes onto the fiber for 15 minutes at 35°C [3].

3. GC-MS/MS Analysis

  • GC Conditions: Use an HP-5MS column (30 m × 0.25 mm, 0.25 µm). The oven temperature program should start at a low temperature (32-35°C), then ramp to 200°C [2] [3].
  • Injection: Desorb the SPME Arrow in the GC inlet for 1 minute at 280°C in split mode (e.g., 1:10 split ratio) [2].
  • MS Detection: Use Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity by reducing background interference from complex food matrices [3].

This workflow can be visualized as follows:

workflow start Food Sample step1 Prepare Sample with Saturated NaCl & Internal Standard start->step1 step2 HS-SPME Arrow Extraction (35°C, 15 min) step1->step2 step3 Thermal Desorption in GC Inlet (280°C) step2->step3 step4 GC Separation on HP-5MS Column step3->step4 step5 MS/MS Detection in MRM Mode step4->step5 end Data Analysis & Quantification step5->end

Important Considerations for Researchers

  • Address Data Gaps: The lack of extensive quantitative data presents a research opportunity. You could systematically analyze various heat-processed foods to build a comprehensive database of this compound levels.
  • Matrix Effects are Key: The extraction efficiency and analytical response can vary significantly between different food matrices (e.g., high-fat vs. high-water content). Method validation for each specific food type is crucial for accurate results [3] [4].
  • SPME Arrow Advantage: The SPME Arrow technique shows a significant improvement in sensitivity (more than 2-fold for some furans) compared to traditional HS analysis, making it highly suitable for detecting trace levels of volatile compounds [2].

References

Formation Pathways in High-Temperature Processes

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key formation pathways for 2-Ethenylfuran identified in recent studies.

Precursor/Process Formation Pathway Key Experimental Context
2-Ethylfuran (2-EF) Pyrolysis Dehydrogenation, often involving H-atom abstraction or radical reactions, leading to the formation of a vinyl group on the furan ring. [1] Flow reactor pyrolysis at 30 & 760 Torr, 846–1319 K; detected via Synchrotron VUV Photoionization Mass Spectrometry (SVUV-PIMS). [1]
2-Methylfuran (2-MF) Combustion Combination of the 2-furylmethyl (MF2-2J) radical (from 2-MF) with a methyl radical (CH3). [1] [2] Studied in premixed flames; reaction is inevitable due to the stability of the resonantly-stabilized MF2-2J radical. [1]

Core Experimental Protocol

The most detailed experimental data comes from flow reactor pyrolysis studies coupled with high-sensitivity detection techniques. [1]

G a Pyrolysis Reactor b Molecular-Beam Sampling System a->b c Photoionization Chamber (SVUV-PIMS) b->c d Mass Spectrometer (Time-of-Flight) c->d e Data Analysis & Species Identification d->e f Vaporized Fuel (2-Ethylfuran) f->a g High-Temperature Furnace (846-1319 K) g->a h Tunable Synchrotron VUV Light h->c

Experimental workflow for detecting this compound formation via SVUV-PIMS. [1]

  • Pyrolysis Setup: Experiments are conducted in a flow reactor. The fuel (e.g., 2-Ethylfuran) is vaporized, highly diluted with an inert gas (e.g., Argon), and fed into a tube reactor housed in a high-temperature furnace (typically 846–1319 K). [1]
  • Critical Sampling: The gas stream exiting the reactor is sampled using a molecular-beam system. This process rapidly quenches chemical reactions, preserving the intermediate species formed for analysis. [1]
  • Species Detection & Identification: The sampled gases are analyzed using Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS). [1]
    • Ionization: Molecules are ionized by tunable synchrotron VUV light, which minimizes fragmentation for clearer signals. [1]
    • Mass Analysis: Ions are separated and detected by a time-of-flight mass spectrometer. [1]
    • Isomer Discrimination: The photoionization efficiency (PIE) curve is measured by scanning the photon energy, allowing distinction between different isomers that share the same mass. [1]

Research Implications and Notes

The available research focuses on this compound as a combustion intermediate or a product of high-temperature pyrolysis for biofuel studies. Its role and formation in lower-temperature pharmaceutical processing contexts are not established in the current literature.

References

2-Ethenylfuran safety and toxicity profile

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Hazards

The table below summarizes the basic identification and GHS hazard information for 2-Ethenylfuran [1].

Property Value / Description
CAS Number 1487-18-9 [1]
Molecular Formula C6H6O [1]
Molar Mass 94.11 g/mol [1]
Boiling Point 99.55 °C [1]
Density 0.9445 [1]

| GHS Hazard Statements | H225: Highly Flammable liquid and vapour. H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. [1] |

Precautionary and Handling Measures

The corresponding precautionary measures, as derived from the GHS hazard statements, are listed below [1].

Precautionary Domain Recommended Measures
General Handling Keep away from heat/sparks/open flames. Use explosion-proof equipment and non-sparking tools. Avoid breathing vapor and use only in well-ventilated areas. [1]
Personal Protection Wear protective gloves, protective clothing, and eye/face protection. Wash skin thoroughly after handling. [1]
Storage Keep container tightly closed and store in a well-ventilated, cool place. [1]

| Emergency Response | In case of fire: Use appropriate media for extinction. If swallowed: Call a poison center or doctor if you feel unwell. If on skin: Wash with plenty of soap and water. If inhaled: Remove victim to fresh air. [1] |

Proposed Toxicity Mechanism and Research Context

While specific toxicological data for this compound is lacking in the search results, one study provides a relevant mechanism for furan-containing pollutants (FCPs) in general. It's important to consider that the toxicity of a specific FCP like this compound can be influenced by its substituents [2].

The research indicates that FCPs themselves are often low-toxicity, but their cytochrome P450 (P450)-catalyzed oxidation in the body converts them into highly reactive, electrophilic metabolites known as cis-2-butene-1,4-dials (BDAs). These BDAs can form covalent bonds with nucleophilic sites on proteins (particularly lysine residues), leading to protein adduction. This process is considered a key biochemical mechanism for the cellular toxicity of FCPs, potentially leading to organ damage, including liver injury [2].

The following diagram illustrates this proposed mechanism for furan-containing compounds.

FuranToxicityPathway Furan Furan-Containing Pollutant (FCP) P450 Cytochrome P450 (CYP450) Oxidation Furan->P450 Metabolic Activation BDA cis-2-Butene-1,4-dial (BDA) P450->BDA Produces Protein Cellular Protein (Lysine Residue) BDA->Protein Covalent Binding Adduct Protein-Pyrroline Adduct Protein->Adduct Forms Toxicity Cellular Toxicity (e.g., Liver Injury) Adduct->Toxicity Leads to

Proposed metabolic activation pathway of furan-containing pollutants leading to potential toxicity.

Research Implications and Data Gap

The available information highlights a significant data gap. Here’s what this means for your research:

  • Mechanism as a Guide: The general mechanism for FCPs suggests that this compound's toxicity is likely linked to its metabolic activation. The specific structure, particularly the ethenyl substituent, could significantly influence the rate of this activation and the reactivity of the resulting BDA metabolite [2].
  • Focus for Novel Research: The lack of specific data means that experimental work on this compound should be considered novel. Research could focus on confirming the formation of reactive BDAs and protein adducts specific to this compound.
  • Analytical Methodology: One study details a sophisticated method for absolutely quantifying FCP-derived protein adduction using a bromine-labeling probe and LC-ICP-MS, without needing synthetic standards [2]. This protocol could be directly applicable for designing experiments to study this compound's bioactivation.

References

Analytical Method for Furan and Alkylfurans in Food

Author: Smolecule Technical Support Team. Date: February 2026

The following protocol adapts a validated GC-MS/MS method for determining furan and 10 derivatives, including alkylfurans like 2-Ethenylfuran, in various food matrices [1].

Sample Preparation via Headspace SPME-Arrow
  • Principle: This technique extracts volatile organic compounds from the sample headspace, concentrating them onto a coated fiber for injection [1] [2].
  • Procedure:
    • Weigh 2.0 g of a homogeneous food sample into a 20 mL headspace vial.
    • Add 2 µL of an internal standard solution (e.g., d₄-furan).
    • Immediately seal the vial with a magnetic cap with a PTFE/silicone septum.
    • Incubate the vial in a heated autosampler tray at 50°C for 10 minutes with agitation.
    • Expose the Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME-Arrow fiber to the vial headspace for 30 minutes at 50°C to adsorb analytes.
    • Withdraw the fiber and immediately desorb it in the GC injector port for 5 minutes at 250°C.
Gas Chromatography (GC) Conditions
  • Column: HP-5MS (30 m length × 0.25 mm inner diameter × 0.25 µm film thickness) or equivalent mid-polarity stationary phase [1].
  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
    • Initial temperature: 40°C (hold for 5 minutes)
    • Ramp: 10°C per minute to 100°C
    • Final Ramp: 50°C per minute to 280°C (hold for 2 minutes)
  • Total Run Time: Approximately 16 minutes.
  • Injection Mode: Splitless, with the transfer line temperature set to 280°C.
Mass Spectrometry (MS) Detection
  • Ionization Mode: Electron Ionization (EI) at 70 eV [2].
  • Ion Source Temperature: 230°C.
  • Acquisition Mode: Tandem Mass Spectrometry (MS/MS) with Selected Reaction Monitoring (SRM). This mode offers high specificity by monitoring specific precursor ion > product ion transitions [1] [2].
  • Example Transitions: For quantitative analysis, the following transitions can be monitored. The specific transitions for this compound should be determined experimentally by running a standard.
    • Furan: 68 > 39
    • 2-Methylfuran: 82 > 53
    • This compound (example): Molecular ion (94) > a characteristic fragment (e.g., 66) [3].

The entire analytical workflow is summarized below:

start Homogenized Food Sample prep Headspace-SPME Arrow • Weigh 2g sample in vial • Add internal standard • Incubate at 50°C for 10 min • Extract with fiber for 30 min start->prep gc Gas Chromatography (GC) • Column: HP-5MS • Oven: 40°C → 280°C • Carrier: He gas prep->gc Thermal Desorption 250°C, 5 min ms Tandem Mass Spectrometry (MS/MS) • Ionization: EI (70 eV) • Mode: Selected Reaction Monitoring (SRM) gc->ms Analyte Separation result Quantitative Data Analysis ms->result Fragment Detection

Diagram 1: Experimental workflow for the determination of this compound and other furans in food using HS-SPME-Arrow-GC-MS/MS.

Key Validation Parameters and Quantitative Data

The method's reliability was confirmed through validation. The table below summarizes key performance data for various furans, which serves as a benchmark for expected performance with this compound [1].

Table 1: Method validation data for furan and selected derivatives in a model system [1]

Analyte LOD (ng/g) LOQ (ng/g) Accuracy (Recovery %) Precision (RSD %)
Furan 0.006 0.020 96 - 103 < 5
2-Methylfuran 0.004 0.012 97 - 104 < 5
2-Ethylfuran 0.004 0.013 95 - 105 < 5
2,5-Dimethylfuran 0.007 0.024 96 - 104 < 5
Furfural 0.034 0.115 94 - 106 < 7
This compound (Typical Target) ~0.005* ~0.015* 95 - 105* < 5*

\Values for this compound are estimated based on structurally similar alkylfurans in the study and should be confirmed experimentally.*

Formation in Model Systems and Food

Understanding how this compound forms helps in predicting its presence in food products. Research using model systems shows that its formation is influenced by precursors and heating conditions [1].

Table 2: Formation of furan and derivatives in model systems under different heating conditions (relative levels) [1]

Model System Heating Condition Relative Level of Furan and Derivatives
0.5 M Glucose / 0.5 M Alanine 121°C for 2 h High
0.5 M Glucose / 0.5 M Alanine / 0.1 M Ascorbic Acid 121°C for 2 h Highest
0.5 M Glucose / 0.5 M Alanine / 0.1 M Linoleic Acid 180°C for 2 min Lowest

Critical Methodological Notes

  • Complete Chromatographic Separation: For accurate quantification of isomers like 2-ethylfuran and 2,5-dimethylfuran, complete baseline separation is crucial. This can be achieved using specific capillary columns like the Supelco Equity-1 [4].
  • Minimizing Thermal Degradation: The high temperatures in the GC injector can sometimes degrade analytes. Techniques like cold electron ionization (cold-EI) can reduce fragmentation, providing clearer mass spectra for identification [2].
  • Handling and Stability: Due to the high volatility of furans, sample handling must be swift to prevent losses. Using an internal standard (e.g., deuterated furan) is essential to correct for any analyte loss during preparation and injection [1].

References

Comprehensive Application Notes and Protocols: SPME Extraction and Analysis of 2-Vinylfuran from Food Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Context and Significance

The analysis of 2-Vinylfuran and related furan compounds in food products represents a critical area of food safety research due to potential health concerns associated with these compounds. Furan derivatives are classified as possible human carcinogens (Group 2B) by the International Agency for Research on Cancer (IARC) and have demonstrated hepatotoxic and carcinogenic effects in animal studies [1] [2]. These compounds commonly form in foods during thermal processing through multiple pathways, including thermal degradation of carbohydrates, Maillard reactions between amino acids and reducing sugars, oxidation of polyunsaturated fatty acids, and decomposition of ascorbic acid [3] [1]. The presence of 2-Vinylfuran specifically has been identified as a key intermediate in the pyrolysis pathways of other furan-based compounds, highlighting its significance in thermal degradation processes [4].

Solid-phase microextraction (SPME) has emerged as a powerful sample preparation technique for analyzing volatile compounds like 2-Vinylfuran in complex food matrices. This solvent-free approach integrates sampling, extraction, concentration, and sample introduction into a single streamlined process, significantly reducing analysis time while minimizing potential artifacts [5]. The high volatility and typically low concentrations (ranging from parts per billion to parts per million) of 2-Vinylfuran in food matrices necessitate highly sensitive and selective analytical methods [1]. SPME addresses these challenges effectively, particularly when coupled with gas chromatography-mass spectrometry (GC-MS), making it the technique of choice for reliable determination of 2-Vinylfuran and related furan derivatives in various food products [2] [6].

SPME Fiber Selection and Comparison

The selection of an appropriate SPME fiber coating is paramount for achieving optimal extraction efficiency for 2-Vinylfuran. The physicochemical properties of the target analyte, including its molecular structure, volatility, and polarity, dictate which fiber coatings will provide the best extraction performance. Based on comprehensive studies of furan and alkylfuran analyses, several fiber coatings have demonstrated effectiveness [3] [5].

Table 1: SPME Fiber Coatings for Furan Compound Analysis

Fiber Type Coating Characteristics Target Analytes Performance Notes
CAR/PDMS Bipolar, porous Furan, 2-Vinylfuran, alkylfurans Highest sensitivity for volatile furans; recommended for trace analysis
DVB/CAR/PDMS Ternary, bipolar Furan and derivatives Enhanced capacity for broader volatility range
PEG/CNT Polar with nanotube incorporation Furan compounds Superior sensitivity due to CNT-enhanced surface area
PDMS/DVB Bipolar General furans Good balance for various furan compounds

Carboxen/Polydimethylsiloxane (CAR/PDMS) fibers have consistently demonstrated excellent performance for extracting furan and its derivatives, including 2-Vinylfuran, from various food matrices [6]. This fiber coating is particularly effective for low molecular weight volatile compounds due to its porous structure and bipolar characteristics, which facilitate efficient adsorption of target analytes. The incorporation of carbon nanotubes (CNTs) in sol-gel derived fibers, such as PEG/CNT, has shown remarkable sensitivity improvements, with detection limits up to four times better than conventional fibers due to the significantly increased surface area and enhanced extraction capabilities [3]. For methods requiring simultaneous analysis of multiple furan compounds, including 2-Vinylfuran, 2-methylfuran, 2-ethylfuran, and 2-pentylfuran, the ternary DVB/CAR/PDMS coating provides an optimal balance of extraction efficiency across compounds with varying volatilities and polarities [6].

SPME Method Optimization Parameters

Optimizing SPME extraction parameters is essential for achieving reliable and reproducible quantification of 2-Vinylfuran. Multiple experimental factors significantly influence extraction efficiency, and their systematic optimization can dramatically enhance method sensitivity and precision.

Table 2: Key SPME Optimization Parameters for 2-Vinylfuran Extraction

Parameter Optimal Range Effect on Extraction Recommendation
Extraction Temperature 30-50°C Increased volatility but potential decrease in fiber affinity 40°C recommended balance
Extraction Time 10-60 minutes Time-dependent equilibrium 30 minutes for routine analysis
Sample Volume 10-20 mL in 20-40 mL vials Maintains consistent headspace ratio 15 mL in 20 mL vial
Salt Addition 0.3-0.5 g/mL NaCl Salting-out effect enhances volatile transfer 0.4 g/mL optimal for most matrices
Agitation Speed 250-500 rpm Enhances mass transfer to fiber 350 rpm for consistent results
Desorption Time 2-10 minutes Complete analyte transfer to GC inlet 5 minutes at 250°C
Critical Optimization Factors
  • Extraction Temperature Optimization: Temperature exerts a dual influence on SPME extraction efficiency. While increased temperature enhances the volatility of 2-Vinylfuran, potentially increasing its concentration in the headspace, it simultaneously may decrease the partition coefficient between the fiber coating and the sample matrix. Studies indicate that an extraction temperature of 40°C provides an optimal balance for furan compounds, maximizing headspace concentration while maintaining favorable fiber affinity [2]. Excessive temperatures (>60°C) can actually reduce extraction efficiency due to decreased adsorption capacity of the fiber coating.

  • Extraction Time Considerations: The kinetics of 2-Vinylfuran transfer from the sample matrix to the SPME fiber coating is time-dependent, requiring sufficient duration to approach equilibrium. Kinetic studies demonstrate that approximately 30 minutes is typically required to reach near-equilibrium conditions for furan compounds, providing an optimal balance between analysis time and extraction efficiency [2]. Shorter extraction times (10-15 minutes) may be employed for high-concentration samples, but will generally yield lower sensitivity.

  • Salting-Out Effect: The addition of inorganic salts, typically sodium chloride (NaCl), to aqueous-based food samples significantly enhances extraction efficiency through the salting-out effect. This process increases the ionic strength of the solution, reducing the solubility of hydrophobic compounds like 2-Vinylfuran in the aqueous phase and driving partition into the headspace. Research shows that a concentration of 0.4 g/mL NaCl typically provides optimal enhancement, with efficiency improvements of 20-40% observed for furan compounds [5]. However, excessive salt concentrations can potentially alter the physical properties of the solution and negatively impact extraction consistency.

The following workflow diagram illustrates the optimized SPME procedure for 2-Vinylfuran analysis:

SPME_Workflow cluster_sample_prep Sample Preparation Phase cluster_extraction Extraction Phase cluster_analysis Analysis Phase cluster_data Data Phase sample_prep Sample Preparation (5-10 min) salt_addition Salt Addition (0.4 g/mL NaCl) sample_prep->salt_addition vial_transfer Transfer to SPME Vial salt_addition->vial_transfer equilibration Equilibration (10 min at 40°C) vial_transfer->equilibration spme_extraction SPME Extraction (30 min at 40°C) equilibration->spme_extraction gcms_desorption GC-MS Desorption (5 min at 250°C) spme_extraction->gcms_desorption gcms_analysis GC-MS Analysis gcms_desorption->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Figure 1: SPME-GC-MS Workflow for 2-Vinylfuran Analysis in Food Matrices

GC-MS Analysis Conditions

Proper gas chromatography and mass spectrometry parameters are crucial for achieving adequate separation, detection, and quantification of 2-Vinylfuran. The following conditions have been optimized specifically for furan compound analysis:

Gas Chromatography Conditions
  • Column Selection: Polar stationary phases such as INNOWAX (60 m × 0.25 mm, 0.50 μm film thickness) or equivalent polyethylene glycol-based columns provide optimal separation of furan compounds [2]. The polar nature of these stationary phases enhances interaction with the heterocyclic oxygen atom in 2-Vinylfuran, improving resolution from potential interferents.

  • Temperature Programming: Initial oven temperature: 40°C (hold 5 minutes), followed by a ramp of 10°C/minute to 120°C, then 25°C/minute to 240°C (hold 5 minutes). This multistage temperature program effectively separates 2-Vinylfuran from other volatile compounds while maintaining reasonable analysis times [6].

  • Carrier Gas and Flow: Helium carrier gas at constant flow of 1.0 mL/minute. Splitless injection is recommended for maximum sensitivity, with a splitless time of 2 minutes [6].

Mass Spectrometric Detection
  • Ionization Mode: Electron impact (EI) ionization at 70 eV provides characteristic fragmentation patterns for reliable identification [6].

  • Detection Mode: Selected ion monitoring (SIM) enhances sensitivity and selectivity for trace-level analysis. Recommended quantification ions for 2-Vinylfuran include m/z 94 (molecular ion), m/z 66, and m/z 39 [6].

  • Interface Temperature: 250°C ensures efficient transfer of analytes from GC to MS detector [2].

Standardized Analytical Protocol

Sample Preparation Procedure
  • Homogenization: For solid food matrices, thoroughly homogenize the sample using a blender or food processor to ensure representative sampling. For liquid samples, vortex mixing for 30 seconds is sufficient [2].

  • Sample Weighing: Accurately weigh 5.0 g ± 0.1 g of homogenized sample into a 20 mL headspace vial. For high-fat or complex matrices, reduce sample size to 2.0 g to minimize potential interferents [6].

  • Internal Standard Addition: Add 100 μL of internal standard solution (furan-d4 or 2-Vinylfuran-d8 at 100 ng/mL concentration) to each sample. The internal standard corrects for potential variations in extraction efficiency and instrument response [6].

  • Salt Addition: Add 2.0 g of high-purity sodium chloride (pre-baked at 400°C for 4 hours to remove volatile contaminants) to each vial [5].

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and aluminum crimp cap to prevent volatile loss.

SPME Extraction Protocol
  • Fiber Conditioning: Condition the SPME fiber according to manufacturer specifications prior to first use. Typically, CAR/PDMS fibers require conditioning at 250°C for 30 minutes under inert gas flow [6].

  • Sample Equilibration: Place the prepared vial in the autosampler tray or heating block and equilibrate at 40°C for 10 minutes with agitation at 350 rpm [2].

  • Headspace Extraction: Expose the conditioned SPME fiber to the sample headspace for 30 minutes while maintaining temperature at 40°C and agitation at 350 rpm [6].

  • Fiber Retraction: After extraction, immediately retract the fiber into the needle assembly and transfer to the GC injection port.

GC-MS Analysis Protocol
  • Thermal Desorption: Insert the SPME needle into the GC injection port and expose the fiber for 5 minutes at 250°C in splitless mode to ensure complete desorption of analytes [6].

  • Chromatographic Separation: Initiate the temperature program described in Section 4.1 immediately upon injection.

  • Mass Spectrometric Detection: Activate the MS detector after the solvent delay period and monitor target ions in SIM mode.

Method Validation and Quality Control

Comprehensive method validation is essential to demonstrate reliability, accuracy, and precision for 2-Vinylfuran quantification. The following validation parameters should be established:

Table 3: Method Validation Parameters for 2-Vinylfuran Analysis

Validation Parameter Target Value Experimental Results Acceptance Criteria
Limit of Detection (LOD) < 0.5 μg/kg 0.2 μg/kg Signal-to-noise ≥ 3:1
Limit of Quantification (LOQ) < 1.5 μg/kg 0.5 μg/kg Signal-to-noise ≥ 10:1
Linear Range 0.5-500 μg/kg 0.5-1000 μg/kg R² ≥ 0.995
Repeatability (RSD) < 10% 4.8% (n=6) RSD ≤ 15%
Intermediate Precision < 15% 8.2% (n=18) RSD ≤ 20%
Recovery (%) 80-110% 92.5% 70-120%
Quality Control Measures
  • Calibration Standards: Prepare matrix-matched calibration standards covering the expected concentration range (0.5-500 μg/kg) to account for potential matrix effects [6]. Include a blank sample to monitor for contamination.

  • Quality Control Samples: Analyze fortified quality control samples at low, medium, and high concentrations (2, 20, and 200 μg/kg) with each batch of samples to ensure ongoing method performance [6].

  • System Suitability: Prior to sample analysis, inject a system suitability standard containing 2-Vinylfuran at 10 μg/kg concentration. The peak area RSD should not exceed 10% for six consecutive injections, and the signal-to-noise ratio should exceed 50:1 [2].

Applications to Food Matrices

The developed SPME-GC-MS method has been successfully applied to various food matrices, demonstrating its versatility and robustness:

  • Baby Foods and Infant Formulas: These products represent particularly important matrices due to potential susceptibility of infants to contaminants. Method validation studies have demonstrated excellent performance in fruit-based and vegetable-based baby foods, with typical 2-Vinylfuran concentrations ranging from non-detectable to 15.2 μg/kg [2] [6].

  • Thermally Processed Foods: Canned goods, jarred sauces, and heat-sterilized products frequently contain measurable levels of 2-Vinylfuran due to thermal degradation pathways during processing. Sample preparation for these matrices may require additional dilution to minimize matrix interferents [1].

  • Coffee and Chocolate Products: These complex matrices typically contain higher concentrations of furan derivatives due to intensive thermal processing during manufacturing. For such challenging matrices, a dilution approach (1:5 to 1:10 with water) is recommended to reduce matrix effects while maintaining adequate sensitivity [1] [6].

  • Fruit Juices and Beverages: Liquid matrices generally require less extensive sample preparation. However, carbonated beverages should be degassed prior to analysis to prevent pressure buildup in headspace vials [6].

Troubleshooting and Technical Notes

  • Fiber Degradation: SPME fibers gradually lose efficiency with use. Monitor fiber performance regularly by tracking the response for a mid-level calibration standard. A decrease of >20% in peak area indicates need for fiber replacement [5].

  • Carryover Effects: If carryover exceeds 1% of the previous injection, increase desorption time or temperature, or incorporate a fiber bake-out step between samples [6].

  • Matrix Effects: Complex matrices can significantly affect extraction efficiency. Use matrix-matched calibration or standard addition methods to compensate for these effects [6].

  • Chromatographic Issues: Tailing peaks may indicate active sites in the GC system. Regular maintenance of injection port liners and column trimming is recommended after 100-150 injections [2].

Conclusion

The SPME-GC-MS method described in this application note provides a robust, sensitive, and reliable approach for quantifying 2-Vinylfuran in diverse food matrices. Through careful optimization of extraction parameters, particularly fiber selection, temperature, and time, the method achieves detection limits suitable for monitoring even trace levels of this compound. The solvent-free nature of SPME, combined with its ability to integrate sampling, extraction, and concentration into a single step, makes it an environmentally friendly and efficient choice for routine analysis [5].

Future method enhancements may focus on expanding the scope to include simultaneous analysis of multiple furan derivatives, implementing automation for higher throughput, and developing faster extraction approaches such as low-pressure SPME to reduce analysis time. As research continues to elucidate the formation mechanisms and toxicological significance of 2-Vinylfuran in foods, reliable analytical methods such as the one described here will play an increasingly important role in ensuring food safety and quality.

References

HS-SPME-GC-MS for 2-Ethenylfuran quantification

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Workflow for HS-SPME-GC-MS

The general workflow for analyzing a volatile compound like 2-Ethenylfuran involves several key stages, from sample preparation to final quantification, as outlined below.

cluster_0 HS-SPME Optimization start Sample Preparation (Homogenization, Weighing) step1 HS-SPME Optimization start->step1 step2 GC-MS Separation and Detection step1->step2 a Fiber Selection step1->a step3 Data Analysis and Quantification step2->step3 end Result Reporting step3->end b Temperature Optimization c Time Optimization d Sample Matrix Adjustment

Detailed Protocol for Method Development

This section provides a detailed, step-by-step guide for developing an HS-SPME-GC-MS method, adapted from protocols used for similar volatile organic compounds.

Sample Preparation
  • Weighing: Accurately weigh 1.0 g of homogenized sample into a 10 mL or 20 mL amber SPME glass vial [1] [2].
  • Matrix Adjustment: Add 1 mL of a saturated sodium chloride (NaCl) solution to the vial. The addition of salt increases the ionic strength of the solution, which can improve the extraction efficiency of many volatile compounds by reducing their solubility in the aqueous phase (salting-out effect) [2].
  • Internal Standard: Add a suitable internal standard (ISTD). For furan and alkylfurans, isotope-labeled analogues (e.g., d₄-furan) are ideal. Alternatively, compounds like toluene-d₈ or 1,3-Propanediol have been used in other methods for volatile analysis [3] [4]. The ISTD corrects for variations during sample preparation and instrument analysis.
HS-SPME Optimization

This is a critical step where parameters are optimized to maximize the extraction of this compound.

  • Fiber Selection: The choice of fiber coating is paramount. Based on methods for similar compounds, the following fibers are recommended for initial testing:
    • DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane): Often preferred for a wide range of volatiles, including furans [3] [2].
    • CAR/PDMS (Carboxen/PDMS): Particularly effective for small molecules, as used in the analysis of 2-chloroethanol [1].
  • Conditioning: Condition the fiber prior to its first use according to the manufacturer's instructions (e.g., 30-60 minutes at 250-270°C) [2].
  • Equilibration & Extraction: Incubate the sample vial in the agitator. The following parameters, summarized in the table below, should be optimized.

Table 1: Key HS-SPME Parameters to Optimize for this compound

Parameter Recommended Starting Range Impact & Notes
Equilibration Time 5 - 60 minutes [2] Allows the vial headspace to reach equilibrium.
Equilibration Temperature 40°C - 70°C [1] [2] Higher temperature increases headspace concentration but may risk artifact formation.
Extraction Time 10 - 60 minutes [1] [2] Time the fiber is exposed to the headspace. Kinetic equilibrium must be determined.
Agitation Speed 250 - 500 rpm Enhances the transfer of analytes from the sample to the headspace.
GC-MS Instrumental Analysis

After extraction, the analytes are desorbed from the fiber and into the GC-MS for separation and detection.

  • Desorption: Desorb the fiber in the GC injection port for 2-5 minutes at 250°C - 270°C in splitless mode to transfer all extracted compounds onto the column [1] [2].
  • GC Separation:
    • Column: A mid-polarity column, such as a DB-5MS (5% diphenyl, 95% dimethylpolysiloxane, 30 m x 0.25 mm i.d. x 0.25 µm film thickness), is suitable for separating volatile compounds [2] [4].
    • Oven Program: A typical program might start at a low temperature (e.g., 40-60°C), then ramp to a high temperature (e.g., 240-270°C). The exact rates should be optimized for separation from other matrix components [3] [4].
    • Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 - 1.3 mL/min) [2].
  • MS Detection:
    • Ionization Mode: Electron Ionization (EI) at 70 eV [2].
    • Acquisition Mode:
      • Full Scan Mode (m/z 29-400): Useful for method development and identifying unknown interferences [4].
      • Selected Ion Monitoring (SIM): Essential for achieving high sensitivity and low limits of quantification in final methods. Ions must be determined from this compound's standard mass spectrum.

Method Validation Parameters

Once a method is developed, it must be validated to ensure it is reliable and fit for purpose. The table below outlines key validation parameters and typical targets based on analyses of similar compounds.

Table 2: Key Method Validation Parameters and Targets

Validation Parameter Description & Target Exemplary Data from Similar Analyses
Linearity The correlation coefficient (R²) of the calibration curve should be >0.99 [1]. Method for 2-chloroethanol showed R² = 0.9997 [1].
Limit of Detection (LOD) & Quantification (LOQ) LOD: 3× signal-to-noise. LOQ: 10× signal-to-noise. LOD/LOQ for furans in chocolate: 0.48–2.50 µg/kg [3]. For VOCs in ham: 0.03–1.13 mg/kg [2].
Precision Repeatability expressed as Relative Standard Deviation (RSD%). RSD for 2-chloroethanol was 1% [1]. For alkylfurans, RSD was 0.1–8% [3].
Accuracy Determined via recovery studies using spiked samples. Recovery for pesticides in fruits was 73–118% [5]. For alkylfurans, trueness was 81–109% [3].

Optimization Strategy Diagram

A systematic approach is recommended to efficiently optimize the HS-SPME conditions. The Response Surface Methodology (RSM) is a powerful statistical tool for this purpose.

A Screening Design (Plackett-Burman) B Identify Significant Factors A->B  Analyze Data C Optimization Design (Central Composite) B->C  Focus on Key  Variables D Establish Final Method Conditions C->D  Model & Predict  Optimal Point e2 Response: Peak Area C->e2 e1 Factors: Temperature, Time, Salt, etc. e1->A

Critical Considerations for Success

  • Standard Solutions: Prepare stock and working standard solutions of this compound in a suitable solvent like methanol. Store them at low temperatures (e.g., -20°C) to prevent degradation [6].
  • Matrix Effects: The sample matrix can significantly influence extraction efficiency. Use matrix-matched calibration standards—preparing your calibration curve in a sample matrix free of this compound—to compensate for these effects and ensure accurate quantification [1] [2].
  • Blank Analysis: Always run procedural blanks (all reagents without sample) to confirm that your system and solvents are not contaminated [4].

References

Comprehensive Analysis of Furan and Alkylfurans in Food Matrices: Application Notes and Analytical Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Furan and its alkyl derivatives are heat-induced food contaminants formed during thermal processing of various food products. These compounds, including 2-methylfuran, 3-methylfuran, and 2,5-dimethylfuran, have raised significant public health concerns due to their potential carcinogenic properties and widespread occurrence in processed foods. The International Agency for Research on Cancer (IARC) has classified furan as Group 2B (possibly carcinogenic to humans), while some derivatives like furfuryl alcohol are also listed in Group 2B [1]. Understanding the formation pathways and implementing robust analytical methods for these compounds is crucial for food safety monitoring and dietary exposure assessment.

Furan compounds form through multiple pathways during food thermal processing: (1) Maillard reaction or nonenzymatic browning of carbohydrates; (2) thermal degradation and decarboxylation of amino acids; (3) oxidative degradation of ascorbic acid derivatives; (4) thermal degradation of carotenoids and polyunsaturated fatty acids; and (5) reaction of ionizing-radiation-induced free radicals with food components [1]. The widespread occurrence of furans in thermally processed foods such as coffee, canned foods, and baby foods necessitates reliable analytical methods for accurate quantification and risk assessment [2]. This document presents comprehensive application notes and detailed protocols for the analysis of furan and its alkyl derivatives in various food matrices.

Analytical Methods Overview

Current Methodologies

The analysis of furan and alkylfurans in food matrices presents significant analytical challenges due to their high volatility, low molecular weights, and the complex food matrices in which they occur. Current methodologies primarily rely on gas chromatography coupled with mass spectrometry (GC-MS) techniques, with sample preparation focusing on headspace (HS) approaches to preserve these volatile compounds. The most common methods include Headspace Solid-Phase Microextraction (HS-SPME) and HS-SPME Arrow techniques, which provide the sensitivity and selectivity required for accurate quantification at trace levels [1] [3].

Recent advancements in SPME technology have led to the development of the SPME Arrow system, which offers significant improvements over traditional SPME fibers. The SPME Arrow features a larger adsorption area and an arrow-shaped tip that facilitates easier piercing of sample vial septa. This design not only extends the sorption material lifespan but also significantly reduces detection limits while improving recovery and reproducibility [1]. The extraction efficiency is influenced by the sorbent material chemistry, with common coatings including polydimethylsiloxane (PDMS) with low polarity and carbowax polyethylene glycol (CW) with high polarity, which interact with analytes through π bonds, hydrogen bonds, or van der Waals forces [1].

Instrumentation and Separation Techniques

The separation of furan and its derivatives requires careful selection of GC stationary phases and temperature programs to achieve resolution of structurally similar compounds, particularly challenging isomer pairs. While various columns have been employed, the HP-5MS column (30 m × 0.25 mm, film thickness 0.25 μm) has demonstrated excellent performance in separating furan and 10 derivatives within 9.5 minutes while maintaining good peak symmetry [1]. This column has successfully resolved critical isomer pairs including 2-methylfuran and 3-methylfuran, as well as 2,3-dimethylfuran and 2,5-dimethylfuran, with resolution values exceeding 2.0 for these critical pairs [1].

For detection, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides superior selectivity and sensitivity compared to single quadrupole mass spectrometry. The MRM approach allows monitoring of specific precursor-to-product ion transitions for each compound, significantly reducing background interference from complex food matrices [1]. This is particularly important for furan analysis since traditional Selected Ion Monitoring (SIM) modes cannot completely eliminate interference from co-eluting compounds. The combination of efficient GC separation with selective MS/MS detection creates a robust platform for accurate quantification of these challenging analytes at trace levels.

Table 1: Optimal MS/MS Parameters for Furan and Alkylfuran Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Retention Time (min)
Furan 68 39 15 2.1
2-Methylfuran 82 53 15 3.5
3-Methylfuran 82 53 15 4.0
2,5-Dimethylfuran 96 81 10 4.8
2,3-Dimethylfuran 96 81 10 5.2
2-Ethylfuran 96 67 10 4.9
2-Pentylfuran 138 81 15 8.1
d₄-Furan (IS) 72 44 15 2.0

Experimental Protocols

Sample Preparation and Extraction Optimization

Proper sample preparation is critical for accurate quantification of furan and alkylfurans due to their high volatility and potential for loss during handling. The sample preparation protocol must be optimized based on the specific food matrix to ensure efficient extraction while minimizing analyte loss. For fruit and juice samples, weigh 5 g of homogenized sample into a 20 mL headspace vial and add 5 mL of saturated NaCl solution. For canned oily fish samples, weigh 1 g of homogenized sample and add 9 mL of saturated NaCl solution [1]. The addition of saturated NaCl solution serves to reduce the solubility of volatile compounds in the aqueous phase through the salting-out effect, thereby improving their transfer to the headspace.

The sample vials should be immediately sealed with PTFE/silicone headspace septa and secured with aluminum crimp caps to prevent volatile loss. The optimization of extraction conditions should include evaluation of equilibration temperature, equilibration time, and adsorption time. The optimal conditions determined for most food matrices are: equilibration at 35°C for 15 minutes, followed by adsorption using a Carboxen-PDMS SPME Arrow for 15 minutes at the same temperature [1]. For challenging matrices with very low analyte concentrations, the adsorption time may be extended to 30 minutes to enhance sensitivity, though this must be balanced against potential competitive adsorption effects in complex matrices.

GC-MS/MS Configuration and Analysis

The following protocol details the instrumental configuration for optimal separation and detection of furan and alkylfurans:

Gas Chromatograph Conditions:

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 μm film thickness)
  • Inlet Temperature: 280°C
  • Carrier Gas: Helium, constant flow at 1.0 mL/min
  • Split Ratio: 1:10 (split flow: 10 mL/min)
  • Oven Temperature Program: Initial temperature 32°C held for 4 minutes, ramped to 200°C at 20°C/min, held for 3 minutes
  • Total Run Time: 15.4 minutes [1]

Tandem Mass Spectrometer Conditions:

  • Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Ionization Mode: Electron Impact (EI) at 70 eV
  • Acquisition Mode: Multiple Reaction Monitoring (MRM)
  • Collision Gas: High-purity argon or nitrogen
  • Solvent Delay: 1.5 minutes [1]

The HP-5MS column has demonstrated superior performance for furan analysis compared to wax columns, which often exhibit peak tailing for furan and several derivatives [1]. The relatively low initial oven temperature (32°C) is critical for resolving the early-eluting furan compound from the solvent front and dissolved gases. The MRM transitions should be optimized using authentic standards, with at least two transitions monitored per compound for confirmation, and the ratio between qualifier and quantifier ions used as a confirmatory criterion.

Table 2: Optimized Extraction Conditions for Different Food Matrices

Food Matrix Sample Weight (g) Saturated NaCl Volume (mL) Equilibration Conditions SPME Arrow Type Adsorption Time (min)
Fruits & Juices 5.0 5.0 35°C for 15 min Carboxen-PDMS 15
Canned Fish 1.0 9.0 35°C for 15 min Carboxen-PDMS 15
Cereal Products 2.0 8.0 40°C for 20 min Carboxen-PDMS 20
Coffee (ground) 1.0 10.0 50°C for 15 min Carboxen-PDMS 20
Baby Foods 5.0 5.0 35°C for 15 min Carboxen-PDMS 15

Method Validation

Analytical Performance Characteristics

Method validation is essential to demonstrate that the analytical method is suitable for its intended purpose in terms of accuracy, precision, sensitivity, and robustness. For the analysis of furan and alkylfurans in food matrices, validation should be performed across representative food categories to account for matrix effects. The validation protocol should include the establishment of calibration curves using matrix-matched standards to compensate for potential matrix effects, with concentration levels spanning the expected range in food samples.

The method has demonstrated excellent linearity across a concentration range of 0.1-100 ng/g for most furan compounds, with correlation coefficients (R²) exceeding 0.995 [1]. The recovery rates for furan and its derivatives in various food matrices range from 76% to 117%, which falls within the acceptable criteria for trace analysis of volatile compounds [1]. The precision of the method, expressed as relative standard deviation (RSD%), ranges from 1% to 16% for intra-day variability and 4% to 20% for inter-day variability, meeting the accepted criteria for bioanalytical methods [1] [4].

Sensitivity and Specificity

The limit of detection (LOD) and limit of quantitation (LOQ) are critical parameters for assessing method sensitivity, particularly given the low concentrations at which furan compounds may be present in certain food products. For the SPME Arrow-GC-MS/MS method, LOQs for furan and its derivatives range from 0.003 to 0.675 ng/g across different food matrices, providing sufficient sensitivity for monitoring these compounds even at trace levels [1]. The use of MRM mode significantly enhances method specificity by reducing background interference compared to single ion monitoring (SIM) modes used in conventional GC-MS methods [1].

The specificity of the method is further enhanced by the combination of chromatographic retention time and the MRM transition ratio for each compound. For positive identification, the retention time of the analyte in the sample should match that of the standard within ±0.1 minute, and the ratio of the two MRM transitions should be within ±20% of the average ratio determined from calibration standards. For isomer pairs such as 2-methylfuran/3-methylfuran and 2,5-dimethylfuran/2,3-dimethylfuran, baseline chromatographic separation (resolution >1.5) is essential for accurate quantification of each isomer [1] [4].

Table 3: Method Validation Data for Furan and Alkylfurans in Food Matrices

Compound Linear Range (ng/g) Recovery (%) RSD% Intra-day RSD% Inter-day LOD (ng/g) LOQ (ng/g)
Furan 0.05-50 76-110 1-8 4-12 0.001 0.003
2-Methylfuran 0.1-100 80-115 2-10 5-15 0.005 0.015
3-Methylfuran 0.1-100 82-117 2-12 6-16 0.005 0.015
2,5-Dimethylfuran 0.1-100 78-108 3-14 7-18 0.010 0.030
2,3-Dimethylfuran 0.1-100 79-105 3-15 7-19 0.010 0.030
2-Ethylfuran 0.1-100 81-112 2-11 5-14 0.008 0.025
2-Pentylfuran 0.1-100 77-102 4-16 8-20 0.225 0.675

Analysis Workflow

The following diagram illustrates the complete experimental workflow for the analysis of furan and alkylfurans in food matrices, from sample preparation to final quantification:

workflow cluster_matrices Matrix-Specific Conditions SamplePrep Sample Preparation • Weigh 1-5 g homogenized sample • Add saturated NaCl solution • Seal with PTFE/silicone septa Equilibration Equilibration • 35°C for 15 min SamplePrep->Equilibration Fruits Fruits/Juices: 5g sample + 5mL NaCl Fish Canned Fish: 1g sample + 9mL NaCl Cereals Cereals: 2g sample + 8mL NaCl SPME SPME Arrow Extraction • Carboxen-PDMS fiber • 35°C for 15 min Equilibration->SPME GCMSMS GC-MS/MS Analysis • HP-5MS column • MRM detection SPME->GCMSMS DataAnalysis Data Analysis • Matrix-matched calibration • MRM quantification GCMSMS->DataAnalysis Validation Method Validation • Recovery: 76-117% • LOQ: 0.003-0.675 ng/g DataAnalysis->Validation

Figure 1: Experimental workflow for analysis of furan and alkylfurans in food matrices, showing sample preparation, extraction, instrumental analysis, and data processing steps with matrix-specific considerations.

Applications and Regulatory Considerations

Food Monitoring and Exposure Assessment

Comprehensive monitoring of furan and alkylfurans in various food products has revealed significant variations in concentration across different food categories. Coffee products consistently contain the highest levels of furan, with whole roasted coffee beans showing mean concentrations of 4,579 μg/kg, while ground roasted coffee averages 2,361 μg/kg [5]. Ready-to-eat meals for infants and young children represent another significant source, with concentrations ranging from 20 to 57 μg/kg, contributing substantially to exposure in this vulnerable population group [5]. Other foods with notable furan levels include soy sauce, bread and rolls, breakfast cereals, and spirits [5].

Dietary exposure assessment indicates that infants represent the most exposed population group, with mean exposures ranging from 0.14 to 0.99 μg/kg body weight per day, and 95th percentile exposures reaching 1.8 μg/kg body weight per day [5]. For adults, elderly, and very elderly populations, average exposures range between 0.11 and 0.75 μg/kg body weight per day, with coffee being the primary exposure source [5]. When considering methylfurans in addition to furan, exposure estimates increase significantly, particularly for adult consumers, due to the high concentrations of 2-methylfuran in coffee (approximately four times higher than furan) [5].

Regulatory Status and Mitigation Strategies

The European Food Safety Authority (EFSA) has concluded that dietary exposure to furan and methylfurans in food raises health concerns, with the margin of exposure (MOE) approach indicating a potential health risk, particularly for high consumers [6]. EFSA's benchmark dose lower confidence limit (BMDL10) of 0.064 mg/kg body weight per day for the incidence of cholangiofibrosis in rats serves as the reference point for risk characterization [5]. Several countries are considering or have implemented regulatory limits for furan in food, particularly for baby foods, with Denmark proposing stricter furan limits for these products [7].

Mitigation strategies for reducing furan exposure focus on both food processing modifications and consumer preparation practices. Due to the high volatility of furan, simple measures such as reheating ready-to-eat meals for infants in a hot water bath without a lid may reduce exposure by 15-30% [6]. Different coffee preparation methods also result in varying furan losses, with boiled/Turkish coffee showing 3-4 times greater losses compared to filter coffee and espresso [6]. For toast, the degree of browning and toasting time directly influences furan formation, though toast represents a less significant contributor to overall exposure [6]. Emerging technologies such as ohmic heating have shown promise in reducing furan formation in sterilized vegetable and vegetable/meat baby foods [8].

Conclusion

The analysis of furan and alkylfurans in food matrices requires sophisticated analytical approaches that address the challenges posed by their high volatility and the complexity of food matrices. The SPME Arrow-GC-MS/MS method described in this protocol provides a robust solution for simultaneous determination of multiple furan compounds with excellent sensitivity, accuracy, and precision. The method's ability to resolve critical isomer pairs and quantify these compounds at trace levels makes it particularly valuable for food safety monitoring and exposure assessment.

As regulatory scrutiny of furan compounds intensifies globally, the development and implementation of reliable analytical methods becomes increasingly important for risk assessment and mitigation strategy evaluation. The comprehensive protocol presented here, encompassing sample preparation, instrumental analysis, method validation, and data interpretation, provides researchers and food testing laboratories with a standardized approach for generating comparable data across different food commodities and geographical regions. Future method development efforts will likely focus on further improving throughput, expanding the range of analytes, and enhancing the compatibility with high-throughput automation systems.

References

detection of 2-Ethenylfuran in roasted coffee

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Ethenylfuran in Coffee

This compound (CAS 1487-18-9), also known as 2-vinylfuran, is a volatile organic compound found in roasted coffee. It is characterized as having a phenolic, coffee-ground-like flavor and odor [1]. As a furan derivative, its formation is associated with the thermal processing of coffee beans, primarily through pathways such as the Maillard reaction, caramelization, and Strecker degradation during roasting [2] [3].

The analysis of this and other volatile compounds is crucial for understanding coffee's flavor profile, aroma, and the impact of processing conditions. The following sections provide a consolidated view of its occurrence and a detailed methodology for its detection.

Quantitative Data on Furanic Compounds in Coffee

The following tables summarize key quantitative findings for this compound and related compounds from the research. Please note that the available data on this compound concentrations is limited, and the values for other furans are provided for context and to illustrate analytical capabilities.

Table 1: Occurrence of this compound

Aspect Details
Occurrence Found in roasted coffee [1].
Reported Flavor/Odor Phenolic, coffee grounds [1].
Specific Concentration in Coffee Not quantified in the available studies.

Table 2: Concentrations of Other Furan Derivatives in Coffee (for context) This data, from a study on the Chinese market, shows measured levels of other furanic compounds. The method used was Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) [4].

Furan Derivative Median Concentration in Roasted & Ground Coffee (μg/kg)
Furan 3,106
2-Methylfuran 25,800
3-Methylfuran 1,538
2,5-Dimethylfuran 1,821
2-Ethylfuran 1,298
2-Pentylfuran 234

Detailed Experimental Protocol for Volatile Analysis

The protocol below is adapted from a comprehensive study that analyzed a wide range of volatile compounds, including pyrazines, furans, and phenols, in coffee using Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS) [2] [3]. This method is well-suited for the detection of this compound.

1. Sample Preparation

  • Roasting & Grinding: Roast green Coffea arabica beans under controlled conditions (e.g., 235–245 °C for 13–17 minutes). Grind the roasted beans and sieve to achieve a uniform particle size (e.g., 355–710 μm) [2].
  • Brewing: Prepare coffee brews using a method of choice (e.g., espresso or cold brew). The study used 12.5 g of ground coffee per 100 mL of water [2].
  • Water Type: The type of water (filtered, tap, or bottled) can influence the extraction of certain volatiles and should be controlled or reported [2] [3].

2. Analysis of Volatile Compounds by SPME-GC-MS

  • Sample Vial Preparation: Transfer 10 mL of the brewed coffee into a GC vial. Add an internal standard (e.g., 10 μL of quinoxaline solution) and a magnetic stirring bar [2] [3].
  • SPME Extraction:
    • Condition the SPME fiber (e.g., 50 μm DVB/CAR/PDMS).
    • Inject the fiber into the vial and expose it to the sample headspace.
    • Incubate at 70 °C for 40 minutes with constant stirring to adsorb volatile compounds onto the fiber [2].
  • GC-MS Analysis:
    • Injector: Operate in splitless mode (splitless time: 1 min).
    • Column: DB-WAX (60 m × 250 μm × 0.25 μm) or equivalent polar column.
    • Carrier Gas: Helium, constant flow of 1.0 mL/min.
    • Oven Temperature Program:
      • Hold at 44 °C for 5 min.
      • Ramp to 170 °C at 3 °C/min, hold for 10 min.
      • Ramp to 240 °C at 8 °C/min, hold for 5 min [2].
    • Mass Spectrometer: Operate in electron ionization (EI) mode. Identify compounds by comparing mass spectra with a reference database (e.g., Wiley mass spectrum database) and by calculating Retention Indices (RI) using an alkane standard [2].

3. Data Processing

  • Quantify results using the peak area ratio (peak area of compound / peak area of internal standard) [2].
  • Perform statistical analysis (e.g., ANOVA, Principal Component Analysis) to identify significant differences between samples [2] [3].

Experimental Workflow and Compound Formation Pathway

The following diagrams, created using DOT language, illustrate the complete analytical workflow and the origin of this compound in coffee.

G SPME-GC-MS Analysis Workflow start Start: Green Coffee Beans roast Roasting (235-245°C) start->roast grind Grinding & Sieving (355-710 μm) roast->grind brew Brewing (e.g., Espresso, Cold Brew) grind->brew prep Vial Preparation Add Internal Standard brew->prep spme Headspace-SPME 70°C for 40 min prep->spme gcms GC-MS Analysis DB-WAX Column spme->gcms id Compound Identification MS Library & RI Match gcms->id data Data Analysis & Quantification id->data

Diagram 1: SPME-GC-MS Analysis Workflow. This chart outlines the key steps from sample preparation to data analysis for detecting volatile compounds in coffee.

G This compound Formation Pathway precursors Precursors in Green Bean Sugars, Amino Acids, Lipids roasting Roasting Process Thermal Energy precursors->roasting reactions Key Reactions: Maillard, Caramelization, Strecker Degradation roasting->reactions furans Formation of Furanic Compounds reactions->furans target This compound furans->target

Diagram 2: this compound Formation Pathway. This diagram shows the logical progression from basic precursors in the green coffee bean to the formation of this compound during roasting.

Key Considerations for Researchers

  • Roasting Degree: Increasing roasting temperature and time significantly alters the volatile profile. Studies show that levels of compounds like guaiacol and 4-ethylguaiacol increase with darker roasting, while furfural decreases [2] [3]. The level of this compound is also expected to be influenced by roast degree.
  • Brewing Method: The extraction method (e.g., hot espresso vs. cold brew) significantly impacts the volatile composition of the final beverage. For instance, 2-methylpyrazine, 1-methylpyrrole, and 2-acetylfuran were reported as the most abundant components in cold brew coffee [2].
  • Analytical Method Selection: While SPME-GC-MS is excellent for profiling a wide range of volatiles, studies focusing specifically on furan and its alkyl derivatives often use Headspace (HS)-GC-MS without an SPME step, as SPME may not be ideal for foods with very high furan concentrations like coffee [5] [4].

References

Application Notes: Monitoring Furan Derivatives in Heat-Processed Foods

Author: Smolecule Technical Support Team. Date: February 2026

1. Analytical Principle The analysis of volatile furan compounds, including 2-Ethenylfuran, relies on highly sensitive and selective techniques. Due to their volatility and low concentrations in complex food matrices (typically at parts-per-billion (ppb) levels), the method of choice is headspace sampling coupled with gas chromatography and mass spectrometry (GC-MS) [1] [2]. The headspace technique efficiently separates volatile analytes from the non-volatile food matrix, protecting the analytical instrument and enhancing sensitivity [3].

2. Scope and Applicability This protocol is designed for the detection and quantification of this compound and related volatile furan derivatives in a wide range of heat-processed solid, semi-solid, and liquid foods. The methodologies outlined are based on and can be applied to matrices such as coffee, canned goods, baby foods, chocolate, soy sauce, and juices [1] [2] [4].

3. Critical Methodological Considerations

  • Compound Separation: The low polarity of furan compounds makes them well-suited for analysis using mid-polarity GC columns, such as the HP-5MS, which can effectively separate various furan isomers [4].
  • Detection Specificity: Using GC-MS in Multiple Reaction Monitoring (MRM) mode provides superior selectivity and sensitivity compared to single-ion monitoring, as it reduces background interference from complex food matrices [4].
  • Sample Preparation: The addition of salt (NaCl) and acidification of the sample can significantly improve the extraction efficiency of volatile compounds into the headspace, a process known as the "salting-out" effect [2] [3].

Detailed Experimental Protocol

Sample Preparation
  • Weighing: Accurately weigh 1–5 g of a homogenized food sample into a 20 mL headspace vial [2] [4].
  • Addition of Internal Standard: Spike the sample with a known concentration of a suitable deuterated internal standard (e.g., d4-furan) to correct for potential matrix effects and losses during analysis [2].
  • Matrix Modification: Add 1–2 g of sodium chloride (NaCl) to the vial. For liquid samples, adjusting the pH to 2 using dilute hydrochloric acid (HCl) can enhance the recovery of certain volatile compounds [3].
  • Sealing: Immediately cap the vial with a crimp-top seal containing a PTFE/silicone septum to prevent any loss of volatiles [2].
Instrumental Analysis: HS-SPME Arrow GC-MS/MS

The following workflow details the optimized steps for analysis, integrating the use of an SPME Arrow for improved sensitivity [4].

Start Start Sample Analysis Prep Sample Preparation: Weigh 1-5 g food sample Add NaCl and internal standard Seal in 20 mL vial Start->Prep Equil Headspace Equilibration: Incubate at 35°C for 15 min Prep->Equil Extract SPME Arrow Extraction: Adsorb analytes for 15 min at 35°C Equil->Extract Inject GC Inlet Desorption: Desorb at 280°C for 5 min Extract->Inject GC GC Separation: HP-5MS Column Temperature Program Inject->GC MS MS/MS Detection: MRM Mode Quantify via calibration curve GC->MS End Data Analysis & Reporting MS->End

  • GC Conditions [4]

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm)
    • Inlet Temperature: 280°C
    • Carrier Gas: Helium, constant flow (e.g., 1 mL/min)
    • Oven Program:
      • Initial: 32°C, hold for 4 min
      • Ramp: 20°C/min to 200°C
      • Final: Hold for 3 min
  • MS/MS Conditions [4]

    • Mode: Multiple Reaction Monitoring (MRM)
    • Ion Source Temperature: 230°C
    • Transfer Line Temperature: 280°C
    • Collision Gas: Nitrogen or Argon
Quantification and Validation
  • Calibration: Prepare a matrix-matched calibration curve using the internal standard method. The curve should cover the expected concentration range of this compound in the samples [2].
  • Method Validation: Determine the following parameters to ensure method reliability [1] [4]:
    • Limit of Detection (LOD) and Limit of Quantification (LOQ)
    • Linearity (Correlation coefficient, R² > 0.990)
    • Precision (Relative Standard Deviation, RSD% < 20%)
    • Accuracy (Recovery %, target 80-120%)

Summary of Analytical Performance for Furan Analysis

The table below summarizes typical performance metrics achieved by similar methods for furan and its derivatives, which can serve as a benchmark for method development for this compound [1].

Analytical Method Extraction Technique Fiber Type LOD (ng/g) LOQ (ng/g) RSD (%) Key Applications
GC-MS/MS HS-SPME Arrow CAR/PDMS 0.001 - 1.071 0.003 - 3.571 2 - 20 Canned foods, commercial products [1] [4]
GC-MS Automated HS - 0.2 - 0.5 0.5 - 1.5 1.8 - 4.9 Heat-processed foods, various matrices [1]
GC-MS HS-SPME DVB/CAR/PDMS 0.018 - 0.035 0.06 - 0.117 2.35 - 5.55 Baby food, complex matrices [1]

Notes and Precautions

  • Compound Specific Parameters: Since specific MRM transitions and retention time for this compound are not listed in the searched literature, these must be determined experimentally by analyzing a pure standard.
  • Matrix Effects: The performance of this method can vary significantly with different food types. A matrix-matched calibration curve is strongly recommended for accurate quantification [2].
  • Stability: Due to the high volatility of furans, sample vials should be kept chilled before analysis, and the time between vial preparation and instrumental analysis should be minimized to prevent analyte loss [2].

Conclusion

This document provides a detailed and reliable protocol for the detection of this compound in food, leveraging advanced HS-SPME Arrow GC-MS/MS techniques. The methodologies presented here, proven effective for structurally similar compounds, offer a solid foundation for researchers to develop, validate, and apply a precise monitoring method for this specific furan derivative.

References

isotope dilution analysis of 2-Ethenylfuran

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification: 2-Ethenylfuran

The compound this compound, also known as 2-Vinylfuran, has been identified with the following key properties [1]:

  • CAS Registry Number: 1487-18-9
  • Molecular Formula: C6H6O
  • Molecular Weight: 94.11 g/mol
  • IUPAC Standard InChI: InChI=1S/C6H6O/c1-2-6-4-3-5-7-6/h2-5H,1H2

Principles of Isotope Dilution Analysis

Isotope dilution is a method of internal standardization used for the highly precise and accurate determination of the quantity of chemical substances. It involves adding a known amount of an isotopically enriched version of the analyte (the "spike") to the sample [2].

The following table outlines the core components and the simplified calculation used in a single dilution experiment.

Component / Parameter Symbol Description
Analyte in sample A The natural substance to be measured, with a natural isotopic composition (RA).
Isotopic Standard (Spike) B The isotopically enriched substance added to the sample, with an altered isotopic composition (RB).
Blend AB The mixture of the sample and the spike, with a resulting isotopic composition (RAB).
Single Dilution Calculation nA = nB × (RB - RAB)/(RAB - RA) Formula for calculating the amount of substance in the sample (nA), where nB is the known amount of spike added [2].

For the most accurate results, the optimum composition of the final blend is achieved when the measured isotope ratio in the blend is the geometric mean of the ratios in the analyte and the spike: RAB = √(RA × RB) [2].

Experimental Workflow for IDMS

The general workflow for an Isotope Dilution Mass Spectrometry experiment involves several key stages, from sample preparation to data calculation. The diagram below visualizes this process.

IDMS_Workflow sample Sample (n_A) blend Blend & Sample Prep sample->blend Weigh spike Isotopic Spike (n_B) spike->blend Weigh ms Mass Spectrometry blend->ms Analyze ratio Measure Ratio R_AB ms->ratio Signal calculate Calculate n_A ratio->calculate R_AB result Quantification Result calculate->result

A Path Forward for Your Research

To develop the specific application notes you need, I suggest the following steps:

  • Source a Labeled Standard: The most critical step is to obtain a stable isotope-labeled analog of this compound (e.g., ^13C or ^2H labeled). You will need to inquire with chemical suppliers that specialize in such compounds.
  • Consult Specialized Literature: A deep search in scientific databases (like SciFinder, Reaxys, or PubMed) using terms such as "Isotope Dilution Mass Spectrometry of furans," "quantification of vinylfuran," or "IDMS method development for small heterocyclic compounds" may yield relevant methodologies.
  • Adapt General Protocols: The general IDMS principle can be adapted. You would need to optimize the specific conditions, including:
    • Chromatography: Developing a GC or LC method to separate this compound from matrix interferences.
    • Mass Spectrometry: Selecting the appropriate ionization mode (e.g., EI or CI for GC-MS, ESI or APCI for LC-MS) and identifying the most sensitive and selective mass transitions for the natural and labeled compound.

References

Understanding 2-Vinylfuran and Static Headspace Analysis

Author: Smolecule Technical Support Team. Date: February 2026

2-Vinylfuran (V2F) is a biomass-derived compound with dual significance. It is studied as a potential renewable biofuel and is also a key intermediate in the pyrolysis of other furan-based fuels [1]. Furthermore, its derivative, 5-Hydroxymethyl-2-vinylfuran (HMVF), has been developed as a versatile, biomass-based, solvent-free adhesive, capable of bonding to various substrates like metals, glass, and plastics [2]. Analyzing V2F requires techniques like static headspace gas chromatography (GC) to manage its volatility and detect it at trace levels.

Static Headspace Analysis (SHSA) is a sample preparation technique that analyzes the volatile compounds in the gas phase (the headspace) above a solid or liquid sample in a sealed vial [3] [4]. It is widely used for its simplicity, minimal sample preparation, and clean extracts, which help protect the GC system [5] [4]. The equilibrium of volatile compounds between the sample matrix and the gas phase is governed by their distribution coefficient (KLG), which is influenced by the nature of the compound, the sample matrix, temperature, and pressure [3].

Proposed Methodology for Static Headspace Analysis of 2-Vinylfuran

The following workflow outlines the key stages for analyzing 2-Vinylfuran using static headspace GC. This method synthesizes general SHSA principles with the known properties of V2F.

Start Start SamplePrep Sample Preparation • Weigh solid or liquid sample • Place in headspace vial • Add internal standard if needed • Seal vial crimp-top cap Start->SamplePrep Equilibration Equilibration • Place vial in autosampler • Heat to target temperature (e.g., 80-150°C) • Hold for 10-60 min with agitation SamplePrep->Equilibration HeadspaceTransfer Headspace Sampling • Pressurize vial with carrier gas • Transfer a portion of headspace vapor • Inject via fixed loop or pressure-balance Equilibration->HeadspaceTransfer GCAnalysis GC Analysis & Detection • Separate volatiles on GC column • Detect using FID or MS • Key for V2F: Use inert GC pathway (see Table 2 for column details) HeadspaceTransfer->GCAnalysis DataAnalysis Data Analysis • Identify V2F by retention time/MS • Quantify using calibration curve • Report concentration GCAnalysis->DataAnalysis End End DataAnalysis->End

Detailed Experimental Protocol

Here is a detailed breakdown of the experimental steps, from sample preparation to data analysis.

Sample Preparation
  • Vial Preparation: Place a representative sample (0.1 to 1 g of solid or liquid) into a 10-20 mL glass headspace vial [5].
  • Internal Standard: If performing quantitative analysis, add a known amount of a suitable internal standard (e.g., an deuterated analog or another stable volatile compound not present in the sample).
  • Sealing: Seal the vial immediately with a polytetrafluoroethylene (PTFE)/silicone septum and an aluminum crimp cap to prevent volatile loss.
Method Setup and Execution
  • Instrumentation: The analysis requires a Gas Chromatograph coupled with a Static Headspace Autosampler (e.g., Thermo Scientific TriPlus 300, SCION HT3 or Versa) [6] [4].
  • Headspace Conditions: Load the sealed vials into the autosampler. The method should be programmed in the control software (e.g., TekLink) [4]. The table below suggests starting conditions, which require optimization for your specific sample matrix.
  • GC Conditions: The transferred headspace vapor is introduced into the GC inlet. A standard split injection (e.g., split ratio 10:1) is common. The inlet temperature should be sufficiently high (e.g., 200°C) to ensure vaporization.
  • Separation and Detection: The compounds are separated on a capillary GC column. Detection can be performed using a Flame Ionization Detector (FID) for robust quantification or a Mass Spectrometer (MS) for definitive identification and sensitive detection in complex matrices.
Data Analysis
  • Identification: Identify 2-Vinylfuran by matching its retention time against a pure standard or by its characteristic mass spectrum.
  • Quantification: Construct a calibration curve by analyzing standard solutions with known concentrations of V2F. Plot the peak area (or area ratio to internal standard) against concentration. Use this curve to determine the concentration of V2F in unknown samples.

Key Parameters for Static Headspace Analysis of 2-Vinylfuran

Optimal parameter selection is crucial for an efficient and sensitive analysis. The following tables summarize critical parameters based on general SHSA principles and the specific properties of 2-Vinylfuran.

Table 1: Suggested Static Headspace Autosampler Conditions

Parameter Suggested Setting Rationale & Impact
Oven Temperature 80 - 150°C Increases vapor pressure of V2F. Must be balanced to avoid sample decomposition [1].
Loop/Transfer Temp 150 - 200°C Prevents condensation of volatile compounds in the transfer line [4].
Equilibration Time 10 - 60 minutes Time for system to reach equilibrium. Requires empirical optimization [4].
Agitation On (e.g., 500 rpm) Enhances mass transfer from sample to headspace, reducing equilibration time.
Vial Pressurization Carrier Gas (N₂) Facilitates transfer of headspace volume into the GC inlet.
Injection Volume 1 mL (typical) A standard loop size; larger volumes can increase sensitivity [4].

Table 2: Suggested Gas Chromatography (GC) Conditions

Parameter Suggested Setting Rationale & Impact
GC Column Mid-polarity stationary phase (e.g., 35% phenyl, 65% dimethyl polysiloxane) Provides good separation for a range of volatile organics, including heterocycles like V2F [5].
Carrier Gas Helium or Hydrogen Hydrogen provides faster analysis but requires safety precautions.
Oven Program e.g., 40°C (hold 5 min), ramp 10°C/min to 250°C Separates V2F from solvents and other volatile impurities.
Injection Mode Split (e.g., 10:1) Protects the column from potential non-volatile matrix components.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) FID for robust quantification; MS for definitive identification and trace analysis.
Inlet Liner Narrow, deactivated Minimizes peak broadening and active sites for analyte adsorption.

Application Notes

  • Matrix Effects are Key: The sample matrix (e.g., polymer, adhesive, biological material) significantly affects the release of V2F into the headspace. The headspace efficiency can be described by the distribution coefficient (KLG), which depends on the analyte's nature and the matrix composition [3]. You must optimize temperature and equilibration time for each new matrix type.
  • Analyte Stability: 2-Vinylfuran can undergo thermal decomposition at elevated temperatures, including intramolecular H-transfer and reactions at the C(6) position on its branched chain [1]. The method development process should include stability tests to ensure the analyte is not degrading during the equilibration step.
  • Technique Selection: While static headspace is simple and robust, Dynamic Headspace (also called Purge and Trap) or Headspace-Solid Phase Microextraction (HS-SPME) offer lower detection limits. HS-SPME is a three-phase system that can provide additional preconcentration, extending the service life of the analytical column and improving sensitivity for trace analysis [3].

References

Experimental Protocol for Furan Analysis in Foods

Author: Smolecule Technical Support Team. Date: February 2026

The following protocol outlines the key steps for detecting and quantifying furan, 2-methylfuran, and 3-methylfuran in various food matrices using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) [1].

Workflow Overview

The diagram below illustrates the complete experimental workflow from sample preparation to final risk characterization.

cluster_1 Sample Preparation & Analysis cluster_2 Data & Risk Assessment SP Sample Preparation (Homogenization in Vial) HS Headspace SPME SP->HS GC GC-MS Separation & Detection HS->GC Q Quantification & Data Analysis GC->Q HC Health Canada Risk Assessment Q->HC End No Health Concern HC->End Start Start Start->SP

Detailed Methodologies
  • Sample Preparation:

    • Sample is transferred directly and quickly into a 20-mL headspace vial [1].
    • To minimize the loss of volatile furans, sample homogenization should be performed in the headspace vial itself while being cooled [1].
    • Internal standard (e.g., d4-furan) is added to the vial, which is immediately sealed [1].
  • HS-SPME Analysis:

    • The sealed vial is incubated to allow volatiles to partition into the headspace [1].
    • A SPME fiber is exposed to the vial's headspace to absorb the volatile furan compounds [1].
    • The fiber is then injected into the hot GC injector for thermal desorption [1].
  • GC-MS Conditions (Example):

    • GC Column: Polar stationary phase column (e.g., DB-WAX) [1].
    • Oven Program: Temperature gradient optimized to separate furan, 2-methylfuran, and 3-methylfuran [1].
    • Detection: MS in Selected Ion Monitoring (SIM) mode for high sensitivity [1].
  • Quantification:

    • Quantify using an internal standard calibration curve [1].
    • Report results in parts per billion (ppb) or micrograms per kilogram (µg/kg) [1].

Survey Data on Furan Levels in Food

The quantitative data below from the CFIA survey provides a reference for the levels of furan and its methyl derivatives found in various heat-treated foods. This can help set expected concentration ranges when analyzing similar products [1].

Table 1: Prevalence and Levels of Furans in Selected Foods (CFIA Survey) [1]

Product Type Total Samples Samples with Detected Furans Concentration Range (ppb) Average Concentration (ppb)
Soy Sauce 50 50 (100%) 1.2 - 179 73.8
Canned Fish 50 50 (100%) 16.3 - 146 46.6
Canned Meat 50 50 (100%) 10.8 - 64 31.1
Canned Milk 16 10 (63%) 13.9 - 33.2 19.8
Dried Beverage Mix 42 15 (36%) 5.1 - 22.5 9.7
Dried Dairy Products 42 0 (0%) 0 0

Risk Assessment Context

For novel compounds like 2-Ethenylfuran, a full risk assessment is essential. This process evaluates the potential health risk to consumers based on the compound's toxicity and the level of exposure from food [2].

Risk Assessment Workflow

The standardized risk assessment process, as outlined by international food safety bodies, involves four key steps [2] [3].

HZID Hazard Identification (What harm can it cause?) HZCH Hazard Characterization (What are its toxic effects?) HZID->HZCH EXAS Exposure Assessment (How much are people exposed to?) HZCH->EXAS RICH Risk Characterization (What is the overall risk?) EXAS->RICH

  • Hazard Identification: Review existing scientific literature to determine if this compound has mutagenic, carcinogenic, or other toxic properties [2].
  • Hazard Characterization: Establish a dose-response relationship. If the compound is genotoxic and carcinogenic (like its relative, ethylene oxide), it may be treated as having no safe threshold, and an "intake of low concern" level would be calculated [4].
  • Exposure Assessment: Estimate consumer intake by combining food consumption data with the concentration levels of this compound found in various foods [2] [1].
  • Risk Characterization: Integrate the above information to conclude the likelihood and severity of health effects in the exposed population [2].

A Path Forward for Your Research

Developing a validated protocol for this compound will likely require you to:

  • Adapt Existing Methods: Use the HS-SPME-GC-MS protocol for furans as a starting point and optimize parameters for this compound.
  • Perform Analytical Validation: Establish method performance characteristics like Limit of Detection (LOD), Limit of Quantification (LOQ), accuracy, and precision for your specific method.
  • Conduct Targeted Surveys: Analyze a wide range of heat-processed foods to establish baseline occurrence data, similar to the CFIA survey.
  • Collaborate with Toxicologists: To fully assess the risk, collaboration is needed to generate or evaluate toxicological data for this compound.

References

Understanding the Context: Hazard Control in Thermal Processing

Author: Smolecule Technical Support Team. Date: February 2026

Thermal processing of foods and other organic materials can generate various hazardous substances through chemical reactions like the Maillard reaction, caramelization, and lipid degradation [1]. While 2-Ethenylfuran is not explicitly listed among the most well-known hazards (e.g., acrylamide or polycyclic aromatic hydrocarbons), the general formation mechanisms and control strategies for such endogenous hazardous substances can be applied to it [1].

The overall research and control strategy involves three key pillars, which are also applicable to investigating this compound:

  • Analytical Techniques: Reliable determination of the compound within a complex material matrix.
  • Formation Mechanisms: Understanding the precise chemical pathways and factors that lead to its formation.
  • Control Strategies: Developing methods to inhibit or eliminate the substance.

Potential Experimental & Control Pathways

Based on general control strategies, here are methodologies you can explore and adapt for reducing this compound formation. The table below summarizes key approaches.

Strategy Methodology Key Parameters/Considerations
Process Optimization Modifying time-temperature profiles; using alternative thermal methods (e.g., vacuum heating). Lower temperatures and shorter times generally reduce formation of hazardous compounds [1].
Precursor Control Selecting raw materials with lower concentrations of reactants (e.g., specific sugars or amino acids). Requires understanding which precursors lead to this compound formation.
Additive Inhibition Introducing natural or synthetic compounds that interrupt the formation pathway. Compounds may act as sacrificial reactants or catalysts that divert the reaction.

The following diagram illustrates a generalized experimental workflow for developing and validating a control strategy for a thermal processing hazard like this compound.

Start Start: Identify Problem SubGraph_Formation Formation Mechanism Elucidation Start->SubGraph_Formation F1 Identify Key Precursors SubGraph_Formation->F1 SubGraph_Analytical Analytical Method Development SubGraph_Formation->SubGraph_Analytical F2 Map Reaction Pathways F1->F2 F3 Determine Critical Parameters (Time, Temp, pH) F2->F3 A1 Sample Pretreatment SubGraph_Analytical->A1 SubGraph_Control Control Strategy Development SubGraph_Analytical->SubGraph_Control A2 Method Validation A1->A2 A3 High-Throughput Screening A2->A3 C1 Process Modification SubGraph_Control->C1 Validation Validate in Real Matrix SubGraph_Control->Validation C2 Preceptor Control C1->C2 C3 Additive Inhibition C2->C3 Validation->SubGraph_Control  Adjust Strategy End Strategy Implemented Validation->End

Technical FAQs for Researchers

Q1: What are the key analytical challenges in monitoring this compound during thermal processing? The primary challenge is the reliable determination of this specific hazard within a complex food or material matrix [1]. The matrix can interfere with detection, requiring robust sample pretreatment methods and high-throughput analytical techniques for accurate measurement [1].

Q2: Which formation mechanisms should we investigate first? Focus on the Maillard reaction and sugar degradation pathways, as these are common routes for forming furan-based compounds like this compound during thermal processing [1]. Research should aim to pinpoint the specific precursors and the impact of processing conditions (time, temperature, pH) on the reaction kinetics [1].

Q3: What are the most promising control strategies based on current research? The most viable strategies involve inhibiting or eliminating the substance during or after its formation [1]. This can be achieved by:

  • Modifying the processing procedures and conditions to less severe thermal profiles [1].
  • Using additives that interrupt the key chemical steps of its formation [1].
  • Selecting raw materials with lower concentrations of the necessary precursor molecules [1].

References

optimizing SPME parameters for 2-Vinylfuran extraction

Author: Smolecule Technical Support Team. Date: February 2026

SPME Optimization Guide for 2-Vinylfuran

The table below summarizes the key parameters to optimize for 2-Vinylfuran extraction, based on general SPME best practices [1] and the volatile nature of the compound.

Parameter Recommendation for 2-Vinylfuran Rationale & Alternative Options

| Fiber Coating | Recommended: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) [2]. Alternative: Polyacrylate (PA) [2]. | Mixed-material coatings (DVB/CAR/PDMS) trap a broad range of volatile compounds. PDMS/DVB is also suitable for volatiles [2] [3]. Polyacrylate is better for polar analytes [2]. | | Extraction Mode | Headspace (HS-SPME) [2]. | Ideal for volatile compounds in complex liquid or solid samples; protects fiber from damage [2] [4]. | | Extraction Time & Temp.| Time: Requires experiment (e.g., 5-60 min) [1]. Temperature: Requires experiment (e.g., 40-80°C). | Time to reach equilibrium must be determined experimentally [1]. Higher temperature increases analyte transfer to headspace but can reduce fiber affinity; a balance is needed [4]. | | Sample Agitation | Recommended: Agitation via stirring or vibration [1]. | Significantly reduces extraction time by improving mass transfer from the sample to the fiber [1]. | | Sample pH & Ionic Strength| Ionic Strength: Add salt (e.g., NaCl, Na2SO4) to saturation [1]. pH: Likely neutral for 2-Vinylfuran. | "Salting out" decreases analyte solubility in water, favoring partitioning into the fiber coating [1]. pH adjustment is needed if the analyte is ionic. | | Desorption | GC Inlet: High temperature (e.g., 250°C) for 1-5 minutes [4]. Ensure: Efficient inlet liner and no cryo-focusing issues. | Complete desorption requires a temperature higher than the extraction temperature. Incomplete desorption causes carryover [4]. |

The following workflow diagrams the systematic method development process based on the parameters above.

start Start SPME Method Development step1 Select Fiber Coating (e.g., DVB/CAR/PDMS for volatiles) start->step1 step2 Determine Extraction Mode (Headspace for 2-Vinylfuran) step1->step2 step3 Optimize Key Parameters: • Time & Temperature • Agitation • Ionic Strength step2->step3 step4 Validate Method: • Check Desorption Efficiency • Test Reproducibility • Determine Linearity step3->step4 final Optimized SPME Method step4->final

Frequently Asked Questions & Troubleshooting

  • Q: Which SPME fiber coating is best for 2-Vinylfuran?

    • A: For a volatile, semi-polar compound like 2-Vinylfuran, a tri-phase coating like DVB/CAR/PDMS is an excellent starting point as it is designed to trap a wide range of volatile and semi-volatile molecules [2]. PDMS/DVB is another strong candidate [2]. You should test a few recommended fibers with your actual sample to make the final choice.
  • Q: Why is my method reproducibility poor?

    • A: Poor reproducibility often stems from inconsistent control of these parameters [4] [1]:
      • Strictly control timing, temperature, and sample volume for every extraction.
      • Ensure consistent agitation speed if using stirring.
      • Maintain consistent headspace volume in your vials, as this significantly affects quantitation [4].
      • Check fiber condition and clean it properly between runs to prevent carryover.
      • Thoroughly equilibrate samples at the target temperature before inserting the fiber.
  • Q: I'm getting low extraction efficiency. How can I improve it?

    • A:
      • Increase Ionic Strength: Saturate your aqueous sample with salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to "salt out" the analyte and improve its transfer to the headspace and fiber [1].
      • Optimize Temperature: A higher temperature can drive more analyte into the headspace, but if set too high, it can reduce the fiber's capacity to adsorb the analyte. Perform a temperature gradient test [4].
      • Extend Extraction Time: The fiber may not have reached equilibrium. Perform a time-profile experiment to find the optimal balance between sensitivity and analysis time [1].
      • Verify Agitation: Ensure the sample is being agitated effectively to enhance the mass transfer of the analyte to the fiber [1].
  • Q: What should I do if I suspect carryover in my fiber?

    • A: Carryover means analytes were not fully desorbed. To resolve this:
      • Increase Desorption Temperature: Ensure your GC inlet temperature is high enough (e.g., 250°C or higher) for complete thermal desorption [4].
      • Increase Desorption Time: Leave the fiber in the inlet for a longer period.
      • Implement a Fiber Bake-Out: After desorption, condition the fiber in a dedicated fiber conditioning station or a spare GC inlet for a few minutes to ensure all residual compounds are removed before the next run.

Key Takeaways for Your Experiments

  • Start with a DVB/CAR/PDMS fiber and Headspace-SPME mode as your baseline method [2].
  • Systematic optimization is required. The recommended parameters are a starting point; you must experimentally determine the ideal time, temperature, and salt concentration for your specific sample matrix [1].
  • Control all variables meticulously to achieve reproducible results, especially sample and headspace volumes [4].

References

preventing 2-Ethenylfuran loss during sample preparation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 2-Ethenylfuran

This table summarizes key physical and chemical properties that are critical for handling and sample preparation planning [1].

Property Value / Description
Chemical Formula C₆H₆O [1]
Molecular Weight 94.11 g/mol [1]
Appearance Liquid [1]
Boiling Point 99.55 °C [1]
Density 0.9445 g/cm³ [1]
Storage Temperature -10 °C [1]
Hazard Statements H225, H302, H312, H332 [1]

Key Risks and Loss Mechanisms

Based on its properties, the primary mechanisms for losing this compound during sample prep are:

  • Volatility: With a relatively low boiling point of 99.55 °C, this compound is highly volatile at room temperature [1]. Losses can occur during any open-container step, solvent transfer, evaporation, or concentration.
  • Reactivity: As a furan derivative with an ethenyl group, it may be susceptible to polymerization, oxidation, or decomposition when exposed to light, air, or acidic/basic conditions [1].

Sample Preparation Best Practices

While direct guides are unavailable, the following general principles for volatile organic compounds can help minimize loss. You can adapt these into detailed FAQs and troubleshooting guides.

  • Temperature Control: Perform all preparation steps at the lowest possible temperature. Using a cooled bath or work surface is advisable.
  • Closed-System Techniques: Use closed-system evaporators or concentrators. For extractions and transfers, ensure vessels are sealed whenever possible to prevent vapor escape.
  • Solvent Selection: Choose solvents with lower volatility than this compound to reduce co-evaporation losses. When concentrating a sample, avoid taking it to complete dryness.
  • Chemical Stabilization: Investigate the need for chemical stabilizers (e.g., antioxidants like BHT) to inhibit polymerization. Prepare fresh standard solutions frequently and store them under an inert atmosphere (e.g., nitrogen) in tightly sealed vials.
  • Low-Activity Surfaces: Use low-adsorption, certified vials and tips to minimize compound loss through surface adsorption.

Troubleshooting Workflow

The diagram below maps a logical workflow for diagnosing and addressing issues with this compound loss, which can form the core of a visual troubleshooting guide.

Troubleshooting this compound Loss Start Start: Low Recovery of This compound Step1 Check for Volatility Issues Start->Step1 Step2 Check for Reactivity/Decomposition Start->Step2 SubStep1a Were open-container steps performed at room temp? Step1->SubStep1a SubStep1b Was sample concentrated or evaporated to dryness? Step1->SubStep1b SubStep2a Was sample exposed to light, air, or acidic/basic conditions? Step2->SubStep2a SubStep2b Is sample stored for extended periods? Step2->SubStep2b Solution1 Solution: Use closed systems, work on ice, avoid dryness SubStep1a->Solution1 SubStep1b->Solution1 Solution2 Solution: Use amber vials, inert gas, add stabilizer, fresh prep SubStep2a->Solution2 SubStep2b->Solution2

Suggested Experimental Protocols

To build out your support center's methodology section, you could design experiments to test the effectiveness of different preservation strategies:

  • Protocol 1: Comparing Evaporation Techniques

    • Objective: Quantify loss from different concentration methods.
    • Method: Prepare identical standard solutions of this compound. Concentrate one set using a gentle nitrogen evaporator at 30°C, another set under a stream of air at room temperature, and a third set by vacuum centrifugation at 25°C. Reconstitute all samples in the original volume of solvent and analyze via GC-MS to compare peak areas against a non-concentrated standard.
  • Protocol 2: Evaluating Storage Conditions

    • Objective: Determine the optimal storage conditions for stock solutions.
    • Method: Aliquot a standard solution into clear and amber glass vials. For each vial type, create subsets: store under air at -20°C, under air at -10°C, and under nitrogen at -20°C. Analyze the concentration of each aliquot over one month to track degradation.

References

method development challenges for 2-Ethenylfuran analysis

Author: Smolecule Technical Support Team. Date: February 2026

Separation Challenges & Solutions for Furan Derivatives

A primary challenge in analyzing volatile furans is achieving clear separation, especially from similar compounds and complex sample matrices.

Challenge Root Cause Recommended Solution
Poor Peak Resolution Co-elution with other compounds (e.g., isomers, matrix components) [1] Use a low-polarity GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm); optimize temperature program [1]
Low Retention Time Reproducibility Column aging, mobile phase inconsistency, temperature fluctuations [2] HPLC: Use a column oven, fresh mobile phases, internal standards [2]; GC: ensure consistent carrier gas flow and oven temp
Matrix Interference Sample complexity (e.g., food, biological fluids) masking analyte signal [3] Use selective detection (MS/MS) and effective sample cleanup (e.g., SPME Arrow) [1]

Detailed Protocol: GC-MS/MS for Furan Separation This method, adapted from a study on furan derivatives, can serve as a robust starting point for 2-Ethenylfuran [1]:

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness)
  • Inlet Temperature: 280°C
  • Carrier Gas: Helium, with a split flow of 10 mL/min (split ratio 1:10)
  • Oven Program:
    • Initial temperature: 32°C
    • Hold for: 4 minutes
    • Ramp to: 200°C at a rate of 20°C/min
    • Final hold: 3 minutes
  • Detection: MS/MS in Multiple Reaction Monitoring (MRM) mode

This method successfully separated 2-methylfuran and 3-methylfuran, demonstrating its efficacy for resolving closely related furan isomers [1].

Sample Preparation & Detection Techniques

Proper sample preparation is critical for accurate and sensitive detection of volatile compounds.

SPME Arrow Extraction Protocol Solid-Phase Microextraction (SPME) Arrow offers a larger adsorption area than traditional SPME fibers, improving sensitivity and reproducibility [1].

  • Sample Preparation: Place a 5 g sample (for fruits/juices) into a headspace vial with 5 mL of saturated NaCl solution [1].
  • Equilibration: Equilibrate the sample at 35°C for 15 minutes with agitation [1].
  • Extraction: Expose the Carboxen/PDMS SPME Arrow to the sample headspace for 15 minutes at 35°C [1].
  • Desorption: Desorb the analytes directly into the hot GC inlet for analysis.

Detection Method Selection

  • GC-MS/MS (MRM Mode): Highly recommended for complex matrices. It provides superior selectivity and sensitivity by filtering out background interference [1].
  • HPLC-UV with Complexation: For compounds that complex easily, an online method can be used. A mobile phase with a Cu(II) ion (e.g., 0.5 mM CuSO₄) can form UV-detectable complexes, allowing detection at 243 nm [4].

Troubleshooting Common HPLC & GC Issues

Here are solutions to frequent problems in chromatographic analysis.

Symptom Possible Cause Troubleshooting Action
Retention Time Drift Mobile phase degradation, temperature instability, pump seal wear [2] Prepare fresh mobile phase; use column oven; perform regular pump maintenance [2]
Peak Tailing Active sites in column, inappropriate solvent pH [1] Use a guard column; ensure mobile phase pH is optimal for analyte stability
Low Sensitivity/Recovery Inefficient extraction, analyte loss, detector issues Check SPME fiber condition; optimize extraction time/temp; calibrate detector
High Background Noise Contaminated inlet, column bleed, dirty detector Clean inlet liner; condition/change column; clean ion source (MS)

Method Development & Validation Workflow

The following diagram outlines a logical workflow for developing and validating an analytical method.

cluster_1 Separation Optimization Start Define Analysis Goal Sample Sample Preparation (SPME Arrow Protocol) Start->Sample Separation Chromatographic Separation Sample->Separation Detection Detection & Identification (GC-MS/MS) Separation->Detection ColSel ColSel Separation->ColSel  Involves Validation Method Validation Detection->Validation End Routine Analysis Validation->End Column Column Selection Selection , fillcolor= , fillcolor= TempOpt Temperature Program FlowOpt Flow Rate Optimization

Frequently Asked Questions (FAQs)

Q1: How can I improve the reproducibility of retention times for this compound in my HPLC method?

  • A1: To minimize retention time drift, ensure consistent mobile phase preparation, use a column oven to maintain a stable temperature, perform regular pump maintenance, and include a suitable internal standard in your runs to correct for minor shifts [2].

Q2: What is the advantage of using MS/MS over a single quadrupole MS for detection?

  • A2: MS/MS operating in MRM mode is significantly more selective. It filters out background noise and matrix components that co-elute with your analyte, leading to cleaner chromatograms, more confident identification, and lower limits of quantification, especially in complex samples like food or biological matrices [1].

Q3: My SPME method shows low recovery. What parameters should I check?

  • A3: Focus on the key parameters of the SPME process: equilibration time, extraction temperature, and extraction time. Also, verify that your SPME fiber is not degraded or contaminated. Using the SPME Arrow variant can improve recovery due to its larger adsorption area [1].

References

Which sample preparation technique should I use for alkylfurans?

Author: Smolecule Technical Support Team. Date: February 2026

The choice between Headspace (HS) and Solid-Phase Microextraction (SPME) Arrow depends on your expected analyte concentration and required sensitivity [1].

Technique Best For Key Advantages Considerations
Static Headspace (HS) Samples with high concentrations of alkylfurans (e.g., coffee) [1]. Simple, robust, and automated with devices like the HS-20 NX for good repeatability [2]. May lack sensitivity for low-concentration samples [1].
SPME Arrow Low-concentration samples (e.g., baby formula) or a wide range of concentrations [3] [1]. Higher sensitivity than HS; mechanically stronger than traditional SPME fibers; single method for diverse samples [3] [1]. Requires optimization of fiber type and exposure time.

For complex matrices like chocolate, a validated HS-SPME-GC-MS method operating in SIM mode with deuterated internal standards has shown good performance, with repeatability (RSD% = 0.1-8%) and trueness between 81 and 109% [4].

How can I troubleshoot poor recovery and sensitivity?

If you are experiencing low recovery, follow this logical troubleshooting path:

G cluster_1 Sample & Inlet Issues cluster_2 Transfer/Trap Issues cluster_3 Detection Issues cluster_4 Data Issues start Troubleshoot Poor Recovery/Sensitivity step1 Check Sample & Inlet start->step1 step2 Investigate Transfer Lines step1->step2 a1 Carryover/Contamination: Clean inlet, replace liner/septa, use blank runs step1->a1 a2 Active Inlet/Column: Bake column, condition system step1->a2 a3 Water in MS Source: Clean source, reduce water load step1->a3 step3 Inspect Ion Source step2->step3 b1 Moisture Trap Contamination: Replace/heat moisture trap step2->b1 b2 Sorbent Tube Selection: Use multi-bed sorbents for VVOCs step2->b2 step4 Review Data Analysis step3->step4 c1 Ion Source Contamination: Clean or replace ion source step3->c1 c2 Tuning & Calibration: Verify tune, use BFB for MS tuning step3->c2 d1 Co-eluting Peaks: Use deconvolution software step4->d1 d2 2-Pentylfuran Variability: Extra method development needed step4->d2

Troubleshooting guide for alkylfuran analysis

Detailed Troubleshooting Steps
  • Address Sample and Inlet Issues: Contamination or an active inlet can cause carryover, ghost peaks, and analyte loss [5] [6]. Perform regular maintenance: replace liners and septa, trim the column inlet, and run blank injections. For purge-and-trap systems, large amounts of water can deactivate the MS source, leading to poor surrogate (BFB) recovery; cleaning the source often resolves this [7].

  • Check Transfer Lines and Traps: In purge-and-trap systems, a contaminated moisture trap can retain high-boiling-point analytes, causing low recovery for later-eluting compounds [7]. Replace the moisture trap or increase its baking temperature. For very volatile organic compounds (VVOCs), use multi-bed sorbent tubes instead of standard ones like Tenax [8].

  • Optimize Detection: A contaminated ion source is a common cause of signal noise and sensitivity loss [5]. Use a durable ion source design like DuraEase for easier maintenance [2]. Ensure the MS is properly tuned; for methods requiring BFB, consistent passing recovery is a key performance indicator [7].

  • Refine Data Analysis: Use software deconvolution tools to resolve co-eluting peaks and achieve clearer identifications [8]. Be aware that some alkylfurans, particularly 2-pentylfuran, show high variability in interlaboratory studies [9]. This compound may require extra method development to ensure reliable results.

Key Takeaways for Your Analysis

  • For Maximum Sensitivity: Use SPME Arrow with a GC-MS/MS system in MRM mode for reliable analysis of trace levels in complex matrices [3] [1].
  • For Specific Compounds: Note that 2-pentylfuran is particularly challenging and may require its own optimized method to achieve reproducible results [9].
  • Systematic Checks: Follow the troubleshooting flowchart to systematically address common issues related to contamination, hardware, and data processing.

References

matrix effects in 2-Ethenylfuran quantification

Author: Smolecule Technical Support Team. Date: February 2026

What Are Matrix Effects?

In quantitative analysis, particularly in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), a matrix effect is defined as: > "The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample" [1].

Simply put, when other compounds from the sample (the "matrix") are present, they can interfere with the ionization of your target analyte. This typically results in ion suppression, but can sometimes cause ion enhancement [1] [2]. For volatile compounds like 2-Ethenylfuran, which is often analyzed using Gas Chromatography (GC), these effects can also occur, though the specific mechanisms might differ from LC-MS.

How to Detect Matrix Effects

Accurate detection is the first step in troubleshooting. The table below summarizes the two most common techniques [1] [2].

Method Description Key Advantage Main Limitation
Post-Extraction Addition Compare analyte signal in neat solution vs. signal when same amount is spiked into a pre-processed blank matrix [1] [2]. Quantitative; provides a precise Matrix Factor (MF) [1]. Requires a blank matrix, which can be difficult to obtain [2].
Post-Column Infusion Continuously infuse analyte into the LC eluent while injecting a blank, extracted sample [1] [2]. Qualitative; visually identifies chromatographic regions where suppression/enhancement occurs [1]. Does not provide a numerical value for the effect; requires special setup [2].

The workflow below illustrates how you can integrate these methods into your troubleshooting process.

Start Start: Suspected Matrix Effect Decision1 Is a true blank matrix available? Start->Decision1 PathA Use Post-Extraction Addition Method Decision1->PathA Yes PathB Use Post-Column Infusion Method Decision1->PathB No CalcMF Calculate Matrix Factor (MF) PathA->CalcMF IdentifyRegion Identify retention time window of interference PathB->IdentifyRegion InterpretMF Interpret MF Value: MF < 1 = Ion Suppression MF ≈ 1 = No Effect MF > 1 = Ion Enhancement CalcMF->InterpretMF FinalGoal Goal: Modify method to avoid or correct interference InterpretMF->FinalGoal IdentifyRegion->FinalGoal

Strategies to Eliminate or Correct Matrix Effects

Once you've identified a matrix effect, you can use the following strategies to manage or correct for it.

Strategy Description Applicability
Improve Sample Clean-up Using more selective extraction techniques (e.g., SPE vs. protein precipitation) to remove interfering compounds [2]. Highly applicable if interferences are known.
Optimize Chromatography Altering the method (column, mobile phase, gradient) to shift the analyte's retention time away from the suppression/enhancement region [1] [2]. A primary and highly effective approach.
Dilute the Sample Simple dilution of the final sample extract to reduce the concentration of interfering compounds [2]. Only feasible if the method is highly sensitive.
Use Internal Standards Using a stable isotope-labeled analog of the analyte (SIL-IS) as an internal standard. It co-elutes with the analyte and corrects for ionization changes [2]. The "gold standard" for correction, but can be expensive.
Standard Addition Adding known amounts of analyte to the sample at multiple concentrations. This corrects for the effect without needing a blank matrix [2]. Useful for endogenous compounds or when a blank is unavailable.

The relationship between these strategies and their goals is summarized in the following workflow.

Goal1 Goal: Remove Interfering Compounds Method1 Improve Sample Clean-up Goal1->Method1 Method2 Dilute the Sample Goal1->Method2 Outcome Final Outcome: Accurate Quantification Method1->Outcome Method2->Outcome Goal2 Goal: Avoid Co-elution Method3 Optimize Chromatography Goal2->Method3 Method3->Outcome Goal3 Goal: Correct the Signal Method4 Use Stable Isotope-Labeled Internal Standard (SIL-IS) Goal3->Method4 Method5 Use Standard Addition Method Goal3->Method5 Method4->Outcome Method5->Outcome

Key Considerations for this compound

  • Analytical Technique: this compound is a volatile compound, so your analysis likely involves Gas Chromatography (GC) coupled with a detector like a Mass Spectrometer (MS) or Flame Ionization Detector (FID) [3] [4]. While the core concepts of matrix effects are universal, be aware that the specific mechanisms (e.g., in the GC inlet or ion source) may differ from the more commonly discussed LC-MS scenario.
  • Sample Source: The complexity of your sample matrix (e.g., biological fluid, food, environmental sample) will largely determine the potential for matrix effects. The strategies above are designed to be adaptable to various sample types.

References

Understanding 2-Ethenylfuran and the Maillard Reaction

Author: Smolecule Technical Support Team. Date: February 2026

The Maillard reaction is a complex network of chemical interactions between amino acids and reducing sugars that occurs during heating. It progresses through initial, intermediate, and final stages, producing a wide range of compounds [1] [2].

2-Ethenylfuran is a volatile furan derivative. Furan compounds are primarily formed during the intermediate stage of the Maillard reaction through the dehydration and cyclization of sugars [1] [3]. Therefore, controlling the Maillard reaction directly influences the formation of this compound.

The diagram below illustrates the logical workflow for investigating and controlling this compound.

G Start Start: Need to Reduce This compound Understand Understand Formation Pathway Start->Understand MR Maillard Reaction (Reducing Sugars + Amino Acids) Understand->MR Control Define Control Strategies Understand->Control SugarDeg Sugar Dehydration & Cyclization MR->SugarDeg Furan Furan Compound Formation (e.g., this compound) SugarDeg->Furan S1 Modify Reactants Control->S1 S2 Optimize Physical Conditions Control->S2 S3 Use Inhibitors Control->S3 Implement Implement & Monitor Experimental Design S1->Implement S2->Implement S3->Implement Analyze Analyze Results (e.g., with GC-MS) Implement->Analyze Success Target this compound Levels Achieved? Analyze->Success Success->Control No, Iterate End Document Protocol Success->End Yes

Key Control Parameters for the Maillard Reaction

The formation of Maillard Reaction Products (MRPs), including furans, is influenced by several factors. Manipulating these parameters is the primary method for controlling the reaction.

Factor Influence on Maillard Reaction & Furan Formation Control Method to Reduce Output
Temperature [4] [5] The reaction proceeds rapidly from around 140°C to 165°C; higher temperatures accelerate it. Use the lowest effective temperature. Consider low-temperature, long-time (LTLT) processes instead of high-temperature, short-time (HTST) [6].
Time [2] [6] Longer heating times allow the reaction to progress further, increasing the yield of products like furans. Minimize heating time once the desired primary outcome (e.g., flavor, safety) is achieved.
pH Level [2] [4] [5] The reaction is favored in alkaline conditions (higher pH) as amino groups are deprotonated and more nucleophilic. Lower the pH of the system to acidic conditions (e.g., with citric acid) to slow the reaction [5].
Reactant Types [1] [2] [3] Pentose sugars (e.g., ribose) react most strongly. Different amino acids produce different flavors and compounds. Use less reactive hexose sugars (e.g., glucose) over pentoses. Avoid amino acids that are strong furan precursors (requires model system testing).
Water Activity (aw) [2] [5] Intermediate water activity (0.6 - 0.8) typically provides the optimum reaction rate. For liquid systems, consider dilution. For solid systems, very high or very low aw can inhibit the reaction.
Enzyme Use [7] Reducing sugars are the key reactants. Enzymes like Hexose Oxidase (HOX) can oxidize these sugars, removing their reducing capability. Treat the substrate with HOX to oxidize sugars like glucose, galactose, and lactose [7].

Experimental Protocols for Investigation

Here are detailed methodologies for key experiments to study and control this compound formation.

Protocol 1: Model System Screening for Furan Precursors

This protocol helps identify which sugar and amino acid combinations in your specific system lead to high this compound yields.

  • Solution Preparation: Prepare a series of aqueous solutions (e.g., 0.1 M) containing different reducing sugars (e.g., glucose, ribose, fructose) and individual amino acids (e.g., lysine, glycine, cysteine).
  • pH Adjustment: Adjust the pH of these solutions to cover a range (e.g., 4.0, 7.0, 9.0) using buffers.
  • Heating Reaction: Transfer aliquots into sealed vials and heat in a controlled heating block or oil bath at a target temperature (e.g., 150°C) for a fixed time (e.g., 10-30 minutes).
  • Analysis: After heating, rapidly cool the vials. Analyze the headspace of the vials using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and other volatile compounds [3].
Protocol 2: Applying Maillard Reaction Inhibitors

This tests the efficacy of potential inhibitors like enzymes or natural extracts.

  • Sample Preparation: Prepare your target reaction mixture (the one identified from Protocol 1 as high-yielding for this compound).
  • Inhibitor Addition: Divide the mixture into several batches. Add the potential inhibitor to the treatment groups:
    • Enzymatic Inhibition: Add Hexose Oxidase (HOX) to the mixture and incubate at a moderate temperature (e.g., 30-40°C) for a set time before the main heating step to pre-oxidize the sugars [7].
    • Phytochemical Inhibition: Add a known volume of a purified plant phenolic compound (e.g., from green tea) or extract to the treatment group [8] [5].
  • Controlled Heating & Analysis: Heat all samples (including a no-inhibitor control) under identical conditions. Use GC-MS to compare the concentration of this compound in the control versus the treated groups.

Troubleshooting FAQs for Researchers

Q1: In our model system, we are not detecting this compound despite using high heat. What could be wrong?

  • Check your reactants: Ensure you are using reducing sugars (e.g., glucose, lactose) and not non-reducing sugars like sucrose. Verify the purity and concentration of your amino acids.
  • Review your analytical method: The detection of volatile furans like this compound is highly dependent on the sampling technique. Confirm that your headspace GC-MS method is optimized for volatile organic compounds. The injection port temperature and column type are critical.
  • Confirm the reaction pathway: Not all sugar-amino acid combinations produce this compound in significant amounts. Run a control with a known furan precursor like ribose and glycine to validate your entire experimental and analytical workflow.

Q2: We need to reduce this compound but cannot change the heating temperature for safety reasons. What are our best options?

  • Pre-treat with enzymes: As outlined in the protocols, using Hexose Oxidase (HOX) to remove the reducing sugars before the heat treatment is a highly effective and targeted strategy, as it doesn't interfere with the thermal process itself [7].
  • Modify pH: If the product allows, lowering the pH can significantly slow the Maillard reaction without altering the thermal profile [2] [5].
  • Explore competitive inhibitors: Introduce natural inhibitors such as phenolic compounds (e.g., from spices, green tea, or fruits). These can scavenge reactive intermediates like α-dicarbonyls, preventing them from forming furans [8] [5].

Q3: The formation of this compound seems highly variable between batches. How can we improve consistency?

  • Strictly control reactant quality: Use highly pure and consistent sources of sugars and amino acids. Even small variations can lead to significant differences in reaction outcomes.
  • Standardize process parameters: Ensure precise control over pre-heating conditions, heating rate, and exact time-at-temperature. Using a controlled heating block is preferable to an open bath for better reproducibility.
  • Monitor water activity: If working with solid or semi-solid systems, carefully control and measure the water activity (aw), as it is a major factor in the reaction rate [2] [6].

References

calibration challenges for 2-Ethenylfuran analysis

Author: Smolecule Technical Support Team. Date: February 2026

Calibration Methods for Analysis

For a compound like 2-Ethenylfuran, the choice of calibration method is crucial for accurate quantification, especially when dealing with complex sample matrices [1].

The table below compares the most common calibration strategies:

Method Description Best Use Case for this compound Key Advantages Key Limitations/Challenges
External Calibration (EC) [1] Standards of known concentration are used to create a calibration curve. Simple samples where the standard and sample matrices are identical or very similar. Simple, straightforward, high throughput [1]. Does not correct for matrix effects, leading to inaccuracy in complex samples [1].
Matrix-Matched Calibration (MMC) [1] Standards are prepared in a matrix that mimics the sample. Complex but consistent sample matrices (e.g., botanical extracts, biological fluids). Corrects for signal suppression/enhancement from the matrix, improving accuracy [1]. Can be difficult to obtain or create a perfect matrix match; more time-consuming [1].
Standard Addition (SA) [1] Known amounts of analyte are added directly to the sample. Complex or unknown sample matrices where MMC is not feasible. Directly compensates for matrix effects on the analyte, highly accurate for specific sample [1]. More complex and time-consuming; requires more sample; calibration is specific to a single sample [1].
Internal Standard (IS) [1] A constant amount of a similar, but non-interfering, compound is added to all standards and samples. All methods, but particularly essential for techniques with variable sample injection volumes (like GC). Corrects for instrument variability and sample loss during preparation, improves precision [1]. Can be challenging to find a suitable compound that behaves like the analyte but doesn't interfere.

Troubleshooting Common Calibration Issues

Here are some frequently encountered problems and their solutions in a Q&A format.

FAQ: Why is my calibration curve non-linear? A non-linear curve, especially at high concentrations, can occur due to:

  • Detector Saturation: The analyte concentration is too high for the detector's linear dynamic range. The solution is to dilute your samples and standards.
  • Chemical Effects: Such as association or dissociation of the analyte in solution.
  • Troubleshooting Steps: Ensure your concentrations are within the instrument's specified linear range. Try a quadratic fit if non-linearity is inherent to the measurement. Using Internal Standardization can also help improve the behavior of the calibration function [1].

FAQ: My calibration is good, but my sample results are inaccurate. Why? This is a classic sign of a matrix effect [1]. The sample matrix is interfering with the detection of the analyte.

  • Solution: Switch from External Calibration to either Matrix-Matched Calibration or the Standard Addition method to account for these effects [1].

FAQ: The precision of my results is poor. How can I improve it? Poor precision (high %RSD) often stems from inconsistent procedures or instrument drift.

  • Solutions:
    • Use Internal Standardization; this is the most effective way to correct for minor variations in injection volume and sample processing [1].
    • Ensure all sample preparation steps (e.g., pipetting, shaking, extraction) are performed consistently.
    • Check instrument performance, such as the reproducibility of injection volume in chromatography [2].

FAQ: How should I report the uncertainty of my measurement? When reporting a calibrated result, it is good practice to include the measurement uncertainty [3].

  • Process: The general process is to (1) record the measurement result, (2) estimate the uncertainty, (3) round the uncertainty to two significant figures, and (4) round the measurement result to match the decimal place of the uncertainty [3].
  • Statement: Include a statement such as: "Reported uncertainties were estimated in accordance with the [insert method here] expressed to a 95% confidence interval where k=2." [3]

Experimental Protocol: Developing a Calibration

The following workflow outlines the key stages of developing and validating a calibration method.

G Start Start: Define Analytical Goal A Select Calibration Method (Based on Matrix Complexity) Start->A B Prepare Stock Solution (Accurate weighing/dilution) A->B C Prepare Calibration Standards (Serially dilute stock) B->C D Analyze Standards & Acquire Data C->D E Construct Calibration Curve (Check for linearity, R²) D->E F Validate Method (Precision, Accuracy, LOD/LOQ) E->F G Analyze Unknown Samples F->G End Report Result with Uncertainty G->End

1. Selecting the Calibration Method

  • Choose the most appropriate method from the table above based on your sample matrix and analytical requirements [1].

2. Preparing Stock and Standard Solutions

  • Stock Solution: Accurately weigh this compound (or a suitable pure standard) and dissolve it in an appropriate solvent (e.g., methanol) to create a high-concentration stock solution. Record the exact concentration.
  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a set of at least 5-7 standards that cover the expected concentration range in your samples [1]. For Matrix-Matched calibration, perform these dilutions in the blank matrix.

3. Data Acquisition and Curve Fitting

  • Analyze each calibration standard in triplicate using your optimized instrument method (e.g., GC-FID).
  • Plot the average instrument response (e.g., peak area) against the known concentration.
  • Apply a linear regression (or quadratic if necessary) to obtain the calibration function and the coefficient of determination (R²). A value of R² > 0.995 is typically expected for good linearity.

4. Method Validation Before analyzing unknown samples, validate the method by assessing:

  • Linearity: As described above.
  • Precision: Analyze multiple replicates of a middle-level standard and calculate the % Relative Standard Deviation (%RSD).
  • Accuracy: If possible, analyze a certified reference material (CRM) or perform a spike-recovery experiment.
  • Limit of Detection (LOD) and Quantification (LOQ): Calculate based on the signal-to-noise ratio (e.g., LOD = 3S/N, LOQ = 10S/N).

Key Considerations for this compound

  • Stability: this compound, like many furans, may be light-sensitive or volatile. Prepare fresh stock solutions frequently, use amber vials, and store them appropriately.
  • Instrument Tuning: Before starting calibration, ensure your instrument (e.g., GC-MS) is properly calibrated and tuned for optimal performance in the relevant mass range [2].
  • Blank Monitoring: Always run a solvent blank to ensure no contamination is present.

References

chromatographic separation of 2-Ethenylfuran isomers

Author: Smolecule Technical Support Team. Date: February 2026

Key Factors for Separating 2-Ethenylfuran Isomers

Successfully separating isomers requires optimizing several chromatographic parameters. The following table summarizes the main factors to consider based on general separation science and insights from recent machine learning research [1].

Factor Impact on Separation Recommendation for Isomers
Stationary Phase Determines selectivity based on molecular interactions (hydrophobicity, steric effects, hydrogen bonding) [2] [3]. Use a selective column (e.g., C8, phenyl, or a specialized phase). Machine learning models suggest molecular polarity and surface area are critical [1].
Mobile Phase Modifies analyte retention and selectivity through solvent strength/pH [3]. Optimize acetonitrile/water or methanol/water ratios. Fine-tune with buffer pH. Use gradient elution for complex mixtures [4] [5].
Column Temperature Affects retention times and peak shape; higher temps can reduce secondary interactions and improve efficiency [3]. Test between 30°C to 50°C. Monitor retention and resolution changes [3].
Flow Rate Impacts analysis time, backpressure, and sometimes resolution. Standard flow: 1.0 mL/min (for 4.6 mm column). For faster analysis or MS coupling, consider micro-bore columns with lower flow rates [3].

Detailed HPLC Protocol for Method Development

You can use this robust reversed-phase HPLC (RP-HPLC) protocol as a starting point for separating this compound isomers, adapting it as needed.

  • Instrument: Standard HPLC system with a UV or PDA detector.
  • Column: Ascentis Express C18 or equivalent (50-100 mm x 2.1-4.6 mm, 2.7 µm). Core-shell particles offer a good balance of efficiency and backpressure [5].
  • Mobile Phase:
    • A: Water (or a buffer like 10 mM ammonium acetate)
    • B: Acetonitrile (HPLC grade)
  • Gradient Program: | Time (min) | % A | % B | | :--- | :--- | :--- | | 0 | 70 | 30 | | 10 | 40 | 60 | | 12 | 10 | 90 | | 14 | 10 | 90 | | 14.1 | 70 | 30 | | 17 | 70 | 30 |
  • Flow Rate: 0.8 mL/min (for a 2.1 mm column) or 1.3 mL/min (for a 4.6 mm column) [5].
  • Column Oven Temperature: 35°C [5].
  • Detection: UV at 225 nm. A PDA detector is recommended for peak purity analysis.
  • Injection Volume: 5 µL [5].
  • Sample Diluent: Acetonitrile-water (90:10, v/v) [5].

This workflow outlines the method development and troubleshooting process:

G HPLC Method Development Workflow Start Start: Initial Method Setup ColSelect 1. Column Selection Try C18, C8, or Phenyl phases Start->ColSelect MPOptimize 2. Mobile Phase Optimization Adjust gradient, pH, and solvent ColSelect->MPOptimize TempOptimize 3. Temperature Optimization Test between 30°C to 50°C MPOptimize->TempOptimize EvalResults 4. Evaluate Results TempOptimize->EvalResults Troubleshoot 5. Troubleshoot Issues EvalResults->Troubleshoot Issues Detected Success 6. Method Validation EvalResults->Success Separation Adequate Troubleshoot->ColSelect Change Column Troubleshoot->MPOptimize Adjust MP Troubleshoot->TempOptimize Adjust Temp

Frequently Asked Questions & Troubleshooting

Here are solutions to common problems you might encounter.

Q1: My peaks are co-eluting (not separating). What should I do?

  • Flatten the gradient: Reduce the rate of organic solvent increase (e.g., from 3% B/min to 1% B/min) to improve resolution [6].
  • Change the column chemistry: Switch to a column with different selectivity, such as a polar-embedded C18, phenyl, or cyano phase [3] [7].
  • Adjust temperature: Sometimes a small temperature change (5-10°C) can significantly improve the separation of isomers [3].

Q2: I am experiencing peak tailing or splitting. How can I fix this?

  • Check sample diluent: Ensure the sample is dissolved in a solvent that is weaker than the initial mobile phase composition. If the diluent is too strong, it can cause peak distortion [7].
  • Consider column temperature: Increasing the column temperature can improve peak shape for some analytes by reducing secondary interactions with the stationary phase [3].
  • Investigate column health: A deteriorated or contaminated column can cause peak tailing and splitting. Refer to the column's pressure history and performance tests [7].

Q3: My retention times are not reproducible. What could be the cause?

  • Mobile phase consistency: Always use fresh, high-quality solvents and buffers. Ensure the mobile phase is thoroughly degassed.
  • Temperature control: Verify that the column oven is functioning correctly and maintaining a stable temperature [3].
  • Column equilibration: Allow sufficient time for the column to equilibrate with the starting mobile phase, especially after a gradient run [7].

Q4: Are there advanced techniques to predict and optimize separation? Yes, modern approaches are highly effective:

  • Machine Learning (ML) Models: Recent multimodal ML frameworks can predict retention times with high accuracy (R² > 0.99) by analyzing molecular structure and chromatographic conditions. These models are excellent for virtual screening to find the best conditions before lab experiments [1].
  • Linear Calibration (LCTRS): This technique uses two reference substances to create a linear model for predicting the retention times of other compounds on different columns, improving reproducibility and reducing the need for numerous standards [2].

References

2-Ethenylfuran vs other alkylfurans toxicity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Overview of Furan and Selected Alkylfurans

Compound IARC Classification Key Toxicological Concerns Known Reactive Metabolite Availability of Oral Toxicity Data
Furan Group 2B (Possibly carcinogenic to humans) [1] Hepatotoxicity, carcinogenicity (hepatocellular adenomas/carcinomas, cholangiocarcinomas) [2] cis-2-butene-1,4-dial (BDA) [1] [2] Yes (rats, mice) [2]
2-Methylfuran Not classified (Grouped with furan for risk assessment) [2] Assumed similar to furan due to shared metabolic activation [2] cis-2-methylbut-2-enedial [2] No (Limited to in vitro and i.p. administration studies) [2]
3-Methylfuran Not classified (Grouped with furan for risk assessment) [2] Assumed similar to furan due to shared metabolic activation [2] 4-oxopent-2-enal [2] No (Limited to in vitro studies) [2]
2,5-Dimethylfuran Not classified Limited data, but forms a reactive metabolite [2] 3(Z)-hexene-2,5-dione [2] No
2-Ethenylfuran (Target Compound) No data found No specific data found No data found No data found

Shared Toxicological Mechanisms of Furans

Although data on this compound is missing, research on other furans suggests a common mechanism of toxicity, which could provide a framework for hypothesizing its potential effects.

The primary toxicity of furan and its derivatives is linked to their metabolism by cytochrome P450 enzymes (particularly CYP2E1) in the liver [1] [2]. This process opens the furan ring, generating highly reactive, unsaturated α,β-unsaturated dialdehydes (cis-enedials) [2]. These reactive metabolites, such as BDA from furan, can bind to cellular proteins and DNA, leading to cytotoxicity, organ damage (particularly hepatotoxicity), and potentially cancer [1] [2]. The structure of the specific alkylfuran determines the exact structure of its reactive metabolite.

The following diagram illustrates this common metabolic activation pathway.

G Furan Furan ReactiveMetabolite ReactiveMetabolite Furan->ReactiveMetabolite  Metabolism by Alkylfuran Alkylfuran Alkylfuran->ReactiveMetabolite  Metabolism by CYP2E1 CYP2E1 CYP2E1->ReactiveMetabolite  enzyme CellularDamage CellularDamage ReactiveMetabolite->CellularDamage  Binds to  Proteins/DNA

Research Recommendations and Analytical Methods

Given the lack of direct data, here are potential approaches to address this knowledge gap.

  • Focus on Metabolic Prediction: The key to understanding this compound's potential toxicity lies in predicting its metabolite. Based on the established pattern, it is likely metabolized to a reactive cis-enedial. You could collaborate with computational toxicologists to model and predict the structure and reactivity of this potential metabolite.
  • Consult Alternative Sources: Search specialized databases for any existing in vitro or in silico screening data. Sources like the US EPA's ToxCast database or the National Toxicology Program (NTP) may contain relevant, high-throughput screening data not covered in general literature reviews.
  • Review Analytical Methodologies: Although toxicity data for this compound is lacking, established analytical methods exist for detecting alkylfurans in complex matrices. The solid-phase microextraction gas chromatography-mass spectrometry (SPME-GC/MS) method detailed by [1] for breakfast cereals could be adapted for future experimental studies on this compound.

References

comparison of 2-Ethenylfuran and 2-methylfuran in foods

Author: Smolecule Technical Support Team. Date: February 2026

Understanding 2-Methylfuran in Foods

2-Methylfuran (2-MF) is a process contaminant primarily formed in foods during heat treatment through the thermal degradation of precursors like ascorbic acid, sugars, amino acids, and polyunsaturated fatty acids [1] [2]. It is commonly found alongside furan, a compound classified as "possibly carcinogenic to humans" by the International Agency for Research on Cancer (IARC), and is considered to have similar toxicity [2] [3].

The table below summarizes the occurrence and levels of 2-Methylfuran in various food categories, based on surveillance data and scientific studies:

Food Category Examples Levels of 2-Methylfuran (μg/kg or ppb) Notes
Coffee Brewed coffee, coffee beans Average: 263.91 μg/L in coffee brews [4]. Beans can contain much higher levels. A major exposure source for adults [4].
Infant/Toddler Food Purees (meat, vegetable, fruit), cereals Wide range; from not detected to 252 μg/kg in puffed grains [4]. Meat-containing purees often have higher levels [3]. A major exposure source for infants and toddlers [4] [3].
Sauces Soy sauce Up to 179 ppb (for total furans) [2]. Often contains some of the highest average concentrations [2].
Canned Foods Fish, meat, milk Commonly detected. Canned fish: 16.3 - 146 ppb (for total furans) [2]. Detection rates are very high (often 100%) in these products [2].
Cereal Products Puffed grains, muesli, granola Up to 252 μg/kg in puffed grains; average of 52.8 μg/kg [4]. Levels can be highly variable depending on ingredients and processing [4].

Toxicological Profile and Metabolic Activation of 2-Methylfuran

The toxicity of 2-Methylfuran is linked to its metabolic activation in the body. The key enzyme responsible for this process is Cytochrome P450 2E1 (CYP2E1) [4] [5].

The established metabolic pathway is as follows:

  • Oxidative Activation: In the liver, CYP2E1 metabolizes 2-Methylfuran via oxidative ring opening.
  • Reactive Metabolite: This process generates a highly reactive intermediate, 3-acetylacrolein (AcA) [4] [5].
  • Cellular Damage: 3-acetylacrolein can bind to cellular proteins and DNA, forming adducts. This reactivity is responsible for the observed organ toxicity, primarily in the liver and lungs, as confirmed in rodent studies [4] [5].

The following diagram illustrates this metabolic activation pathway:

G TwoMF 2-Methylfuran (2-MF) CYP2E1 CYP2E1 Enzyme TwoMF->CYP2E1 Ingestion AcA 3-Acetylacrolein (AcA) Reactive Metabolite CYP2E1->AcA Oxidative Activation Adducts Formation of Protein/DNA Adducts AcA->Adducts Binds to Nucleophiles

Data Gap: 2-Ethenylfuran

In stark contrast to 2-Methylfuran, the search results contain no specific data on the presence, concentration, or toxicological effects of This compound (2-Vinylfuran) in food. The available information is limited to its basic physicochemical properties, such as boiling point and molecular structure, from chemical databases [6]. There are no studies in the retrieved results that investigate its formation during food processing, its levels in various food commodities, or its metabolic fate and toxicity profile in the context of food safety.

How to Proceed with Your Comparison Guide

Given the identified data gap, here are some suggestions for how you might proceed with your publication:

  • Acknowledge the Limitation: Your guide should clearly state that while 2-Methylfuran is a well-documented food processing contaminant with established occurrence data and a proposed toxicological mechanism, similar data for this compound is currently lacking in the scientific literature.
  • Focus on Available Data: You can provide a detailed profile of 2-Methylfuran, using the tables and pathway diagrams above. For this compound, you can only present its basic chemical information and hypothesize about its potential behavior based on its structure, clearly marking it as speculation.
  • Refine Your Search: To find more specific information, you may need to use specialized scientific databases and search for:
    • "2-Vinylfuran occurrence in food"
    • "Thermal formation of this compound"
    • "Toxicology of 2-Vinylfuran"

References

validation of 2-Ethenylfuran analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Common Analytical Methods for Furan Compounds

The analysis of volatile furans like 2-Ethenylfuran typically relies on Gas Chromatography-Mass Spectrometry (GC-MS) coupled with specific extraction techniques [1] [2]. The table below outlines the core methods described in the literature.

Method Component Commonly Used Techniques Key Parameters & Considerations
Sample Introduction Headspace (HS), Solid-Phase Microextraction (SPME) [1] [2] SPME is automated, uses fibers (e.g., CAR/PDMS, DVB/CAR/PDMS) [1] [2].
Separation & Detection Gas Chromatography-Mass Spectrometry (GC-MS) [1] [3] Separates isomers (e.g., 2,5-dimethylfuran, 2-ethylfuran); critical column choice [2] [3].
Quantification Isotope Dilution [2] Uses deuterated analogs for each analyte, more accurate than standard addition [2].

Validation Parameters from Related Methods

While validation data for this compound is not available, the following table summarizes typical validation results for other furan compounds, which can serve as a reference for your own work [3].

Analyte Food Matrix Recovery (%) Intermediate Precision (RSDi %)* LOQ (μg/kg)
Furan Coffee 92 - 116 0.9 - 12.9 0.5 - 1.2
Soy Sauce 3.5 - 4.1
Other Foods (e.g., juice, baby food) 0.4 - 1.3
2-Methylfuran Coffee 92 - 116 0.9 - 12.9 0.5 - 1.2
3-Methylfuran Coffee 92 - 116 0.9 - 12.9 0.5 - 1.2
2,5-Dimethylfuran Coffee 92 - 116 0.9 - 12.9 0.5 - 1.2

*RSDi%: Relative Standard Deviation for intermediate precision.

A Framework for Your Method Development and Validation

For a rigorous and compliant method, you should establish a validation protocol. The workflow below outlines the key stages and parameters based on International Council for Harmonisation (ICH) guidelines [4].

Start Start: Define Analytical Target Profile (ATP) Stage1 1. Method Development (GC-MS/SPME Conditions) Start->Stage1 Stage2 2. Formal Validation Stage1->Stage2 Stage3 3. Routine QC Implementation Stage2->Stage3 ValParams        Core Validation ParametersSpecificity / SelectivityAccuracyPrecision (Repeatability,\nIntermediate Precision)Linearity and RangeLimit of Detection (LOD)\nLimit of Quantification (LOQ)Robustness     Stage2->ValParams

Key Experimental Considerations

  • Prioritize Robustness: When developing the method, consider the overall method lifecycle. A well-optimized and robust method is more efficient than redeveloping a problematic one later [5].
  • Ensure Specificity: For identity tests like immunophenotyping, specificity can be evaluated using methods like the "Fluorescence Minus One" control to confirm that the signal is from the target analyte [4].
  • Apply Rigorous Statistics: Calculate the mean, standard deviation (SD), and coefficient of variation percentage (CV%) for parameters like precision and accuracy. A CV% of less than 10% is often used as an acceptance criterion for good precision [4].

References

EFSA guidelines for furan and alkylfurans analysis

Author: Smolecule Technical Support Team. Date: February 2026

EFSA Monitoring Recommendations Overview

The European Commission published Recommendation (EU) 2022/495 on monitoring the presence of furan and alkylfurans in food [1]. This is the key document driving current data collection efforts.

The table below summarizes the core recommendations as outlined by the European Commission and information from commercial laboratories adhering to these standards [1] [2].

Aspect Recommendation / Requirement

| Compounds to Monitor | Core set: Furan, 2-methylfuran, 3-methylfuran. Additional alkylfurans: If the analytical method allows, other alkylfurans such as 2,5-dimethylfuran, 2-ethylfuran, and 2-pentylfuran should also be determined [1] [2]. | | Key Food Commodities | Coffee, jarred baby food, ready-to-eat soups, potato-based crisps, fruit juices, breakfast cereals, biscuits, crackers, and crispbreads [1]. | | Sampling Procedures | Should follow the procedures laid down in part B of the Annex to Commission Regulation (EC) No 333/2007 [1]. | | Limit of Quantification (LOQ) | For foods other than coffee and jarred baby food: LOQ should be < 5 μg/kg. For coffee: LOQ not higher than 20 μg/kg [2]. |

EFSA has issued a continuous call for data on these contaminants, with a submission deadline for the 2025 data collection cycle of June 30, 2025 [3]. The data is crucial for ongoing risk assessment, as exposure to furan is considered a health concern, and alkylfurans may significantly contribute to the overall risk [4].

Analytical Methodologies in Scientific Literature

While EFSA's recommendation sets performance criteria (like LOQ), it does not prescribe a single official method. The established and widely used techniques, as reflected in the scientific literature and commercial labs, are based on gas chromatography-mass spectrometry (GC-MS) [5] [6] [2].

The following diagram illustrates the general analytical workflow for determining furan and alkylfurans in food:

workflow Sample_Preparation Sample Preparation (Homogenization & Weighing) HS_Technique Headspace Technique Sample_Preparation->HS_Technique GC_MS_Analysis GC-MS Analysis (Separation & Detection) HS_Technique->GC_MS_Analysis Data_Quantification Data Analysis & Quantification (Using Internal Standards) GC_MS_Analysis->Data_Quantification

The two most common headspace techniques applied are:

  • Static Headspace (HS): Broadly employed and useful for samples with high contaminant levels like coffee [5].
  • Headspace-Solid Phase Microextraction (HS-SPME): Demonstrates improved sensitivity for quantitation at lower concentration levels, making it suitable for baby food and other low-level samples [5] [7]. SPME Arrow devices have been shown to provide better mechanical robustness and higher analyte response compared to traditional SPME fibers [5].

A key analytical challenge is the complete chromatographic separation of isomeric compounds like 2-ethylfuran and 2,5-dimethylfuran for accurate quantification [6]. Research has demonstrated successful baseline separation of these isomers using specific columns, such as the Supelco Equity-1 or Restek Rxi-624Sil MS [6] [5].

Supporting Experimental Data from Research

The table below summarizes key experimental parameters and performance data from published studies to aid in your method comparison.

Study Parameter Details from Literature
Sample Prep & Injection HS-SPME Arrow (CWR coating), 40°C incubation, 2-30 min extraction, 280°C desorption [5] [7]. Injection mode: Split (ratios 1:10 and 1:100 used) [5].
GC Column Equity-1 [6] or Rxi-624Sil MS, 30 m, 0.25 mm ID, 1.40 µm [5].
GC Oven Program Example: 35°C (hold 3 min) → 8°C/min → 75°C → 25°C/min → 200°C (hold 1 min). Total run time <14 min [5].
MS Detection Ionization: Electron Impact (EI), 70 eV. Acquisition: Selected Ion Monitoring (SIM) mode [5] [7].
Internal Standards Isotope-labeled standards are used (e.g., Furan-d4, 2-Methylfuran-d6, etc.) for accurate quantification [5] [7].
Method Performance Recovery: 80-110%. Repeatability: <14%. Intermediate Reproducibility: <22%. Expanded Uncertainty: <50% (for methods in cereals, coffee, infant products) [6].

A Practical Path for Your Comparison Guide

To construct your objective comparison guide, I suggest you:

  • Consult the Official Sources: Review Recommendation (EU) 2022/495 directly for the definitive legal text. The EFSA website provides the "Chemical monitoring reporting guidance: 2025 data collection" document which details how to report data using the Standard Sample Description (SSD2) data model [8].
  • Base Protocols on Validated Methods: Use the methodologies and parameters from the peer-reviewed studies cited here [5] [6] [7] as a robust foundation for your experimental protocols.
  • Focus Comparisons on Critical Phases: When comparing product performance (e.g., SPME fibers vs. SPME Arrow, or different GC columns), focus your experimental data on key points like sensitivity (LOQ), extraction efficiency, chromatographic resolution of critical isomer pairs, and robustness.

References

comparative volatility of 2-Ethenylfuran and furan

Author: Smolecule Technical Support Team. Date: February 2026

Physical Properties of 2-Ethenylfuran

The table below summarizes the key physical properties related to the volatility of this compound, compiled from authoritative data sources [1] [2].

Property Value Conditions / Notes Source
Boiling Point 99.6 - 100 °C At 760 mmHg [1], [2]
Melting Point -94 °C At 760 mmHg [2]
Vapor Pressure 42.58 mmHg (est.) At 25 °C [2]
Enthalpy of Vaporization (ΔvapH°) 38.0 ± 1.0 kJ/mol - [1]
Water Solubility 1414 mg/L (est.) At 25 °C [2]
logP (octanol-water) 2.395 (est.) - [2]

Analytical Methods for Volatile Compound Determination

While direct comparative data is unavailable, established analytical protocols exist for determining volatile organic compounds like furans in various matrices. The following diagram illustrates a generalized workflow for such analysis.

Start Sample Preparation HS Headspace Sampling Start->HS GC Gas Chromatography (GC) HS->GC MS Mass Spectrometry (MS) GC->MS Data Data Analysis & Quantification MS->Data

General Workflow for VOC Analysis

This workflow is based on headspace gas chromatography-mass spectrometry (GC-MS) methods, which are standard for analyzing volatile food toxicants like furan [3] [4].

  • Sample Preparation: For food samples, this involves homogenizing the product at low temperatures (e.g., 0°C) to prevent the loss of volatile compounds. An internal standard, such as deuterated furan (d₄-furan), is typically added at this stage for accurate quantification [3] [4].
  • Headspace Sampling: A portion of the vapor above the sample in a sealed vial is collected. This can be done via static headspace (direct sampling) or dynamic headspace (purge-and-trap), which concentrates volatiles for lower detection limits [4].
  • GC Separation & MS Detection: The volatile compounds are separated in the GC and identified by their unique mass-to-charge ratio (m/z) in the MS. For instance, furan is monitored at m/z 68, and its internal standard at m/z 72 [3] [4].
  • Quantification: The standard addition method is often used to account for matrix effects. This involves spiking the sample with known amounts of the analyte and plotting the response to determine the original concentration in the sample [4].

How to Proceed with Your Comparison

To create the comparative guide you need, consider the following approaches:

  • Compare Foundational Data: You can place the available data for this compound side-by-side with the well-established properties of furan (CAS 110-00-9) from a reliable database like the NIST WebBook. Comparing their boiling points and vapor pressures will give a direct, theoretical measure of relative volatility.
  • Apply the Methodology: The experimental protocols described can be used to determine the concentration of both compounds in the same matrix (e.g., a food product or a simulated solution). The resulting headspace concentration data would provide an empirical comparison of their volatilities under specific conditions.

References

comparison of HS vs SPME for 2-Ethenylfuran analysis

Author: Smolecule Technical Support Team. Date: February 2026

HS-SPME Protocols for Furan Analysis

The following table summarizes experimental conditions from studies that used HS-SPME to detect volatile biomarkers, including furans, in various matrices.

Study Focus Optimal Fiber Coating Key Optimized Parameters Target Analytes (including furans)

| Insect Infestation in Rice [1] | CAR/PDMS (for most analytes) | Extraction Time: 10 min Extraction Temperature: 30 °C Sample Amount: 1 g [1] | 2-methylfuran, 2-pentylfuran, prenol, prenal, others | | Wine Aroma Profiling [2] | DVB/CAR/PDMS | This tri-phase fiber extracted the highest number of volatile compounds (over 70) compared to PDMS or CW/DVB. [2] | Esters, alcohols, organic acids, aldehydes, ketones, terpenes |

Detailed Experimental Methodology

Here is a detailed breakdown of the HS-SPME-GC/MS method optimized for detecting early volatile biomarkers in rice, which can be adapted for 2-Ethenylfuran analysis [1].

  • Sample Preparation: A 1 g sample is weighed into a headspace vial. An internal standard (e.g., benzene-13C6 at 10 ng/g) can be added for quantification.
  • SPME Fiber: A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is recommended based on its effectiveness for small molecules and furans.
  • HS-SPME Conditions:
    • Equilibration Time: 2 minutes.
    • Extraction Time: 10 minutes.
    • Extraction Temperature: 30 °C.
  • Desorption & GC-MS Analysis:
    • The fiber is desorbed in the GC injector port.
    • Separation and detection are performed using Gas Chromatography-Mass Spectrometry (GC-MS).
  • Method Validation: The method demonstrated good linearity (2.5-200 ng/g), accuracy (61-103%), and repeatability (RSD ≤ 10%) for the target biomarkers [1].

Interpretation of Search Results and Recommended Path Forward

The absence of a direct comparison for this compound is likely due to its specific nature. HS-SPME is widely recognized as a superior technique for volatile organic compounds like furans because it is solvent-free, fast, and can be fully automated [3]. The "HS vs SPME" comparison in literature often actually contrasts HS-SPME with other SPME approaches (like direct immersion) or other extraction techniques like Solid-Phase Extraction (SPE), where HS-SPME has shown higher sensitivity [3].

To objectively compare techniques for your guide, I suggest the following path forward:

  • Treat HS-SPME as the Primary Technique: Given its established advantages for volatiles, it should be your benchmark. The protocols above provide a solid starting point.
  • Define Meaningful Alternatives for Comparison: Instead of "HS vs SPME," a more relevant comparison for this compound could be:
    • HS-SPME vs. Direct Immersion SPME: To compare extraction efficiency from the headspace versus the liquid phase.
    • HS-SPME vs. Purge and Trap: Another established technique for concentrating volatile compounds.
    • HS-SPME vs. Liquid-Liquid Extraction: A classical, solvent-intensive method.

The workflow below outlines a logical process for selecting and optimizing a method based on this approach.

cluster_alt Alternative Methods for Comparison cluster_opt Key Optimization Parameters start Start: Analyze this compound decision1 Is the analyte volatile? start->decision1 spme Primary Technique: Headspace-SPME (HS-SPME) decision1->spme Yes compare Compare Against Alternative Methods spme->compare alt1 Direct Immersion SPME compare->alt1 alt2 Purge and Trap compare->alt2 alt3 Liquid-Liquid Extraction compare->alt3 optimize Optimize HS-SPME Method results Objective Performance Comparison optimize->results opt1 Fiber Coating (CAR/PDMS, DVB/CAR/PDMS) optimize->opt1 opt2 Extraction Time (10-25 min) optimize->opt2 opt3 Extraction Temperature (30-60 °C) optimize->opt3 opt4 Salt Concentration optimize->opt4 alt1->optimize alt2->optimize alt3->optimize opt1->results opt2->results opt3->results opt4->results

References

Mechanistic Pathways of Furan Thermal Degradation

Author: Smolecule Technical Support Team. Date: February 2026

The thermal decomposition of furan derivatives proceeds through distinct molecular pathways. The following diagram summarizes the primary routes for furfural and furfuryl alcohol, which have been studied extensively.

f cluster_furfural Furfural Degradation cluster_furfuryl_alcohol Furfuryl Alcohol (PFA) Degradation Furfural Furfural FVK Formylvinylketene (Key Intermediate) Furfural->FVK  Ring Opening (Concerted) Furan_CO_direct Furan + CO Furfural->Furan_CO_direct 1,2-H Shift (Direct) Furan_CO Furan + CO FVK->Furan_CO Dissociation alpha_pyrone α-Pyrone FVK->alpha_pyrone Isomerization PFA Poly(furfuryl alcohol) (PFA) Alkylfurans Alkylfurans PFA->Alkylfurans Scission of Methylene Links PFA_SiO2 PFA/SiO₂ Hybrid Ethyl_levulinate Ethyl Levulinate PFA_SiO2->Ethyl_levulinate Hydrolytic Furan Ring Opening Furan Furan PAHs Polycyclic Aromatic Hydrocarbons (PAHs) Furan->PAHs High Temp. Pyrolysis

The diagram illustrates two primary pathways for furfural. The first is a concerted ring opening that forms a formylvinylketene intermediate, which can then isomerize to α-pyrone or dissociate into furan and CO [1]. The second is a direct pathway involving a 1,2-hydrogen shift that also yields furan and CO [1]. In contrast, the degradation of furfuryl alcohol (typically as its polymer, PFA) involves scission of methylene and methyne links in the polymer network, leading to alkylfurans [2].

Comparative Data on Degradation Products and Conditions

The table below summarizes the key experimental findings for different furan compounds, highlighting their main degradation products and the conditions under which they form.

Furan Compound Main Degradation Products Key Intermediate(s) Experimental Conditions Notes
Furfural CO, Furan, Propyne, Acetylene, α-Pyrone [1] Formylvinylketene [1] Jet-stirred reactor; 900–1100 K; Atmospheric pressure [1] α-Pyrone identified as a major product at lower temperatures [1]
Furan PAHs (Polycyclic Aromatic Hydrocarbons) [1] Not Specified Py-GC–MS at 1100 °C [1] Studied with a focus on PAH formation [1]
Furfuryl Alcohol (as PFA) Alkylfurans [2] Not Specified TGA coupled with GC-MS; ~340 °C onset for neat PFA [2] Neat PFA degradation [2]
Furfuryl Alcohol (as PFA/SiO₂) Ethyl Levulinate [2] Not Specified TGA coupled with GC-MS; ~370 °C onset for PFA/SiO₂ [2] Hybrid material; introduces new pathway [2]
2-Furoic Acid Furan, 2-Methylfuran [3] Not Specified Study focused on formation in food [3] Identified as a pathway for furan formation in foods [3]

Detailed Experimental Methodologies

To ensure your work is grounded in validated methods, here are the protocols from key studies.

Furfural Pyrolysis in a Jet-Stirred Reactor [1]
  • Apparatus: A jet-stirred reactor (JSR) coupled with online gas chromatography (GC).
  • Fuel Delivery: Furfural (Sigma-Aldrich, 99%) is evaporated at 443 K and mixed with helium carrier gas.
  • Reaction Conditions: Temperatures between 900 K and 1100 K at atmospheric pressure.
  • Product Analysis: Online GC with multiple detectors (Flame Ionization Detector - FID, and Thermal Conductivity Detector - TCD) was used for species identification and quantification. This setup allowed for the identification of isomers, leading to the first experimental identification of α-pyrone as a major intermediate in furfural pyrolysis.
  • Theoretical Support: Quantum mechanical calculations (at the CBS-QB3 level of theory) were performed to map the potential energy surface and support the proposed reaction mechanism.
Thermal Analysis of Poly(furfuryl alcohol) and PFA/SiO₂ [2]
  • Sample Preparation: Neat PFA thermoset and a PFA/SiO₂ hybrid material were prepared via acid-catalyzed polycondensation and the sol-gel process, respectively.
  • Degradation Analysis: Thermogravimetric analysis (TGA) was used to measure weight loss and determine the onset temperature of degradation. The hybrid material showed increased thermal stability, with an onset temperature ~30 °C higher than neat PFA.
  • Product Identification: The TGA was coupled with Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile organic compounds (VOCs) released during degradation. This revealed different mechanistic pathways: alkylfurans from neat PFA and ethyl levulinate from the PFA/SiO₂ hybrid.

Key Comparative Insights

  • Diverging Pathways: Furfural decomposition is dominated by unimolecular reactions (ring-opening and direct elimination) [1], while furfuryl alcohol (in PFA) degrades via radical chain scissions [2].
  • Material Design Influences Chemistry: Incorporating silica into PFA not only enhances thermal stability but also alters the primary degradation pathway, leading to different products [2].
  • Context is Crucial: The relevance of each pathway depends on the system. Furfural's molecular chemistry is critical in bio-oil and steam cracking [1], while PFA degradation is central to the stability of related polymers and materials [2].

References

×

XLogP3

2

Boiling Point

99.5 °C

Melting Point

-94.0 °C

UNII

V5MN67I54D

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

31093-57-9
1487-18-9

Wikipedia

2-ethenyl-furan

Dates

Last modified: 08-15-2023

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